1-Methyl-3-nitro-5-propoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3-nitro-5-propoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-4-14-10-6-8(2)5-9(7-10)11(12)13/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSAEFRGYSRGIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 1-Methyl-3-nitro-5-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-3-nitro-5-propoxybenzene is a substituted nitroaromatic ether. Nitroaromatic compounds are a significant class of molecules in medicinal chemistry and materials science due to the unique electronic properties conferred by the nitro group.[1] The electron-withdrawing nature of the nitro group makes these compounds susceptible to bioreduction, a property leveraged in the design of certain therapeutics.[2][3] This guide provides a detailed overview of a plausible synthetic route to this compound, its predicted physicochemical and spectroscopic properties, and a discussion of its potential biological relevance.
Proposed Synthesis
A two-step synthesis is proposed, starting from the commercially available m-cresol (3-methylphenol). The first step involves the nitration of m-cresol to yield 3-methyl-5-nitrophenol. The second step is the propoxylation of the resulting nitrophenol via a Williamson ether synthesis to afford the target compound.
Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-methyl-5-nitrophenol
This procedure is based on standard methods for the nitration of phenols.[4][5][6][7][8]
-
Materials: 3-methylphenol (m-cresol), concentrated sulfuric acid (98%), concentrated nitric acid (70%), ice, distilled water, diethyl ether, sodium bicarbonate solution (saturated).
-
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 10.8 g (0.1 mol) of 3-methylphenol to 20 mL of concentrated sulfuric acid, ensuring the temperature remains below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 7.0 mL (approx. 0.11 mol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid, maintaining the temperature below 10 °C with an ice bath.
-
Add the nitrating mixture dropwise to the stirred solution of 3-methylphenol in sulfuric acid. The temperature of the reaction mixture should be maintained between 0 and 5 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
The crude product may precipitate or can be extracted with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with distilled water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain 3-methyl-5-nitrophenol.[9][10]
-
Step 2: Synthesis of this compound
This protocol is based on the Williamson ether synthesis.[11][12][13][14][15]
-
Materials: 3-methyl-5-nitrophenol, 1-bromopropane, anhydrous potassium carbonate, acetone (or DMF), diethyl ether, distilled water.
-
Procedure:
-
To a solution of 15.3 g (0.1 mol) of 3-methyl-5-nitrophenol in 150 mL of acetone, add 20.7 g (0.15 mol) of anhydrous potassium carbonate.
-
To this stirred suspension, add 14.8 g (0.12 mol) of 1-bromopropane dropwise.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (100 mL) and wash with 5% aqueous sodium hydroxide solution (2 x 30 mL) to remove any unreacted phenol, followed by washing with distilled water until the aqueous layer is neutral.
-
Dry the ethereal layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography.
-
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound.
| Property | Predicted Value |
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 195.21 g/mol |
| Appearance | Expected to be a pale yellow oil or low-melting solid |
| Boiling Point | > 250 °C (estimated) |
| Melting Point | Not available |
| Solubility | Insoluble in water, soluble in organic solvents |
| Density | ~1.15 g/cm³ (estimated) |
Spectroscopic Data
The following tables provide predicted spectroscopic data for this compound. These predictions are based on computational models and data from analogous structures.[16][17][18][19][20][21][22]
4.1. 1H NMR Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.8 | m | 3H | Aromatic protons |
| ~3.9 - 4.1 | t | 2H | -O-CH2 -CH2-CH3 |
| ~2.4 | s | 3H | Ar-CH3 |
| ~1.7 - 1.9 | sextet | 2H | -O-CH2-CH2 -CH3 |
| ~1.0 | t | 3H | -O-CH2-CH2-CH3 |
4.2. 13C NMR Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~160 | C-O (aromatic) |
| ~149 | C-NO2 (aromatic) |
| ~140 | C-CH3 (aromatic) |
| ~120 | Aromatic CH |
| ~115 | Aromatic CH |
| ~110 | Aromatic CH |
| ~70 | -O-CH2 -CH2-CH3 |
| ~22 | -O-CH2-CH2 -CH3 |
| ~21 | Ar-CH3 |
| ~10 | -O-CH2-CH2-CH3 |
4.3. FTIR Spectroscopy (Expected Absorptions)
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2960-2850 | Medium | Aliphatic C-H stretch |
| ~1530 & ~1350 | Strong | Asymmetric & Symmetric NO2 stretch[23][24] |
| ~1250 | Strong | Aryl-O-C asymmetric stretch[25][26] |
| ~1050 | Strong | Aryl-O-C symmetric stretch[25][26] |
4.4. Mass Spectrometry (Expected Fragmentation)
In mass spectrometry, nitroaromatic compounds often exhibit characteristic fragmentation patterns.[27][28][29][30][31]
-
Molecular Ion (M+): Expected at m/z = 195.
-
Key Fragments:
-
Loss of NO2 (m/z = 149)
-
Loss of C3H7 (propyl group) (m/z = 152)
-
Loss of OC3H7 (propoxy group) (m/z = 136)
-
Fragments corresponding to the propyl chain.
-
Potential Biological Significance
While no specific biological activity data exists for this compound, the broader class of nitroaromatic compounds is known for a wide range of biological effects.[2][3]
-
Antimicrobial Activity: Many nitroaromatic compounds exhibit antibacterial and antiparasitic properties.[2] This activity is often linked to the enzymatic reduction of the nitro group within the target organism, leading to the formation of cytotoxic reactive nitrogen species.[3]
-
Enzyme Inhibition: The electron-deficient nature of the nitroaromatic ring can facilitate interactions with biological macromolecules, potentially leading to enzyme inhibition.
-
Toxicity: It is important to note that many nitroaromatic compounds are associated with toxicity, including mutagenicity and carcinogenicity.[1][32][33] This is also related to the metabolic reduction of the nitro group to reactive intermediates that can damage DNA and other cellular components.
General Mechanism of Action for Nitroaromatic Compounds
Caption: Bioactivation pathway of nitroaromatic compounds.
Conclusion
This technical guide outlines a plausible synthetic route and predicted properties for this compound. The proposed synthesis is based on well-established organic reactions. The predicted physicochemical and spectroscopic data provide a foundation for the identification and characterization of this compound. While its specific biological activities are unknown, the general properties of nitroaromatic compounds suggest potential for biological effects, which would require experimental validation. This information serves as a valuable resource for researchers interested in the synthesis and evaluation of novel nitroaromatic compounds for drug discovery and other applications.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. svedbergopen.com [svedbergopen.com]
- 4. Dinitration of 3-methyl phenol gives the following major product [infinitylearn.com]
- 5. Write the structures of the major products expected from the following reactions:A.Mononitration of 3-methylphenolB.Dinitration of 3-methylphenolC.Mononitration of phenyl methanoate [vedantu.com]
- 6. Write the structures of the major products expected from the following re.. [askfilo.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cas 127818-58-0,3-METHYL-5-NITRO PHENOL | lookchem [lookchem.com]
- 10. 3-Methyl-5-nitrophenol | C7H7NO3 | CID 237552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The Williamson Ether Synthesis [cs.gordon.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. studentshare.org [studentshare.org]
- 16. PROSPRE [prospre.ca]
- 17. nmr spectroscopy - Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 18. spectroscopyasia.com [spectroscopyasia.com]
- 19. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 20. rsc.org [rsc.org]
- 21. Visualizer loader [nmrdb.org]
- 22. Visualizer loader [nmrdb.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. m.youtube.com [m.youtube.com]
- 27. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1-Methyl-3-nitro-5-propoxybenzene
Disclaimer: Direct experimental data for 1-Methyl-3-nitro-5-propoxybenzene is scarce in publicly available literature. This guide has been constructed by extrapolating data from structurally analogous compounds. All properties and protocols should be considered predictive and require experimental verification.
Executive Summary
This technical guide provides a comprehensive characterization of this compound, a substituted nitroaromatic compound. Due to the limited direct experimental data, this document leverages information from structurally related molecules to predict its physicochemical properties, spectroscopic signature, potential synthesis routes, and plausible biological activities. This guide is intended for researchers, scientists, and professionals in drug development who may consider this or similar scaffolds for further investigation. All quantitative data is presented in structured tables, and detailed experimental protocols for its synthesis are proposed. Visual diagrams generated using Graphviz are included to illustrate synthetic pathways.
Physicochemical Properties
The physicochemical properties of this compound have been estimated based on data from similar compounds such as m-nitrotoluene, 1-nitro-3-propoxybenzene, and 1-methyl-3-propoxybenzene. These predicted values provide a baseline for experimental design and characterization.
| Property | Predicted Value | Citation |
| Molecular Formula | C₁₀H₁₃NO₃ | [1] |
| Molecular Weight | 195.21 g/mol | [1] |
| Appearance | Likely a yellow to pale-yellow liquid or low-melting solid | [2][3] |
| Boiling Point | Estimated to be in the range of 280-300 °C at 760 mmHg | [4] |
| Melting Point | Estimated to be near room temperature | [2][3] |
| Density | Approximately 1.1 - 1.2 g/mL | [4][5] |
| Solubility | Expected to be poorly soluble in water, but soluble in common organic solvents like ethanol, ether, and benzene. | [5] |
| Vapor Pressure | Likely low, characteristic of substituted nitroaromatics. | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be logically approached through two primary routes, leveraging well-established organic reactions: electrophilic nitration and Williamson ether synthesis.
Proposed Synthetic Route 1: Nitration of 1-Methyl-3-propoxybenzene
This route involves the nitration of the commercially available precursor, 1-methyl-3-propoxybenzene. The directing effects of the methyl (ortho-, para-directing) and propoxy (ortho-, para-directing) groups will likely result in a mixture of isomers, from which the desired this compound would need to be separated.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 1-methyl-3-propoxybenzene (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.
-
Nitration Reaction: Cool the flask containing the 1-methyl-3-propoxybenzene solution to 0-5 °C using an ice bath. Add the nitrating mixture dropwise from the dropping funnel while maintaining the temperature below 10 °C.[6]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the reaction mixture slowly into a beaker of crushed ice with stirring. A yellow oily product or solid precipitate should form.
-
Extraction: If an oily product forms, extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will likely be a mixture of isomers. Purify the desired this compound using column chromatography on silica gel with a suitable eluent system (e.g., a hexane/ethyl acetate gradient).
Workflow for the synthesis of this compound via nitration.
Proposed Synthetic Route 2: Williamson Ether Synthesis
This alternative route involves the reaction of 3-methyl-5-nitrophenol with a propyl halide in the presence of a base. This method is generally more regioselective for the position of the propoxy group.
-
Alkoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-5-nitrophenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃) (1.5 equivalents), to the solution. Heat the mixture to reflux for 1-2 hours to ensure the formation of the potassium phenoxide salt.
-
Alkylation: To the refluxing mixture, add 1-bromopropane or 1-iodopropane (1.2 equivalents) dropwise.
-
Reaction Monitoring: Continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Workflow for the synthesis of this compound via Williamson ether synthesis.
Spectroscopic Characterization (Predicted)
The expected spectroscopic data for this compound is predicted based on the analysis of its constituent functional groups and data from similar molecules.
| Technique | Predicted Spectral Features |
| ¹H NMR | - Aromatic protons will appear as distinct signals in the downfield region (δ 7.0-8.5 ppm).- The methyl group protons will appear as a singlet around δ 2.4-2.6 ppm.- The propoxy group will show a triplet for the O-CH₂ protons around δ 4.0-4.2 ppm, a sextet for the -CH₂- protons around δ 1.8-2.0 ppm, and a triplet for the terminal -CH₃ protons around δ 1.0-1.2 ppm. |
| ¹³C NMR | - Aromatic carbons will appear in the δ 110-160 ppm region, with the carbon attached to the nitro group being the most downfield.- The methyl carbon will be around δ 20-25 ppm.- The propoxy carbons will be at approximately δ 70 (O-CH₂), δ 22 (-CH₂-), and δ 10 (-CH₃) ppm. |
| IR Spectroscopy | - Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.- C-O-C stretching for the ether linkage will be observed around 1200-1250 cm⁻¹.- Aromatic C-H stretching will be seen above 3000 cm⁻¹. |
| Mass Spectrometry | - The molecular ion peak (M⁺) should be observed at m/z = 195.21.- Common fragmentation patterns may include the loss of the nitro group (-NO₂), the propoxy group (-OC₃H₇), or cleavage of the propyl chain. |
Potential Biological Activity and Signaling Pathways
Nitroaromatic compounds are known for a wide range of biological activities, which are often linked to the bioreduction of the nitro group.[7]
Antimicrobial Activity
Many nitroaromatic compounds exhibit antimicrobial properties. The mechanism of action is generally believed to involve the enzymatic reduction of the nitro group within microbial cells to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce oxidative stress and damage cellular macromolecules such as DNA, leading to cell death.[7]
Potential Toxicity and Metabolic Activation
The biological activity of nitroaromatic compounds is a double-edged sword. The same reductive activation that confers antimicrobial effects can also lead to toxicity in higher organisms. The reactive intermediates generated can bind to cellular proteins and nucleic acids, potentially leading to cytotoxicity and genotoxicity.[8]
Signaling Pathway Diagram: Reductive Activation
The following diagram illustrates the general pathway for the reductive activation of a nitroaromatic compound, which is central to its biological activity.
General pathway for the reductive activation of nitroaromatic compounds.
Conclusion
While this compound is not a well-documented compound, this guide provides a robust, data-driven framework for its characterization. The predicted physicochemical properties, proposed synthetic routes with detailed protocols, and anticipated spectroscopic signatures offer a solid foundation for any researcher or drug development professional interested in exploring this molecule. The potential for biological activity, stemming from its nitroaromatic core, warrants further investigation, though careful consideration of its potential toxicity is also necessary. All information presented herein should be validated through laboratory experimentation.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Nitrotoluene | C7H7NO2 | CID 7422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Nitrotoluene - Wikipedia [en.wikipedia.org]
- 4. chemnet.com [chemnet.com]
- 5. 3-nitrotoluene; m-nitrotoluene [csnvchem.com]
- 6. dwsim.fossee.in [dwsim.fossee.in]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Spectroscopic Profile of 1-Methyl-3-nitro-5-propoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 1-methyl-3-nitro-5-propoxybenzene. Due to the absence of publicly available experimental data for this specific molecule, this document presents a detailed, predicted spectroscopic profile based on established principles and data from structurally analogous compounds. This includes predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, standardized experimental protocols for obtaining such data are also provided to guide researchers in their own analyses. This document is intended to serve as a valuable resource for scientists involved in the synthesis, identification, and characterization of novel organic compounds.
Introduction
This compound is an aromatic organic compound featuring a benzene ring substituted with a methyl group, a nitro group, and a propoxy group. The relative positions of these functional groups are expected to significantly influence the molecule's electronic environment and, consequently, its spectroscopic signatures. Understanding these spectroscopic characteristics is crucial for its unambiguous identification, purity assessment, and for predicting its chemical behavior in various applications, including drug development and materials science. This guide synthesizes the predicted spectroscopic data to facilitate its identification and characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and fragmentation principles, as well as by analogy to similar compounds.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 7.7 | m | 2H | Ar-H |
| ~7.2 - 7.4 | m | 1H | Ar-H |
| ~4.01 | t | 2H | -O-CH₂ -CH₂-CH₃ |
| ~2.45 | s | 3H | Ar-CH₃ |
| ~1.85 | sextet | 2H | -O-CH₂-CH₂ -CH₃ |
| ~1.05 | t | 3H | -O-CH₂-CH₂-CH₃ |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C -O |
| ~149 | C -NO₂ |
| ~140 | C -CH₃ |
| ~125 | Ar-C H |
| ~118 | Ar-C H |
| ~110 | Ar-C H |
| ~70 | -O-CH₂ - |
| ~22 | Ar-CH₃ |
| ~22 | -CH₂-CH₂ -CH₃ |
| ~10 | -CH₃ |
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2960-2850 | Strong | Aliphatic C-H Stretch |
| ~1590, ~1470 | Medium-Strong | Aromatic C=C Bending |
| ~1530, ~1350 | Strong | N-O Asymmetric & Symmetric Stretch (NO₂) |
| ~1250 | Strong | Aryl-O-C Asymmetric Stretch |
| ~1050 | Strong | Aryl-O-C Symmetric Stretch |
| ~880-820 | Strong | C-H Out-of-plane Bending (Aromatic) |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound
| m/z | Relative Intensity | Assignment |
| ~195 | High | [M]⁺ (Molecular Ion) |
| ~166 | Medium | [M - C₂H₅]⁺ |
| ~153 | Medium | [M - C₃H₆]⁺ |
| ~149 | High | [M - NO₂]⁺ |
| ~121 | Medium | [M - NO₂ - CO]⁺ |
| ~91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are detailed, standard operating procedures for the acquisition of spectroscopic data for a novel organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the sample.
-
Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
Process the data with a line broadening of 0.3 Hz.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals and determine the multiplicity of each.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.
-
Utilize proton decoupling to simplify the spectrum.
-
Process the data with a line broadening of 1 Hz.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC) for sample introduction.
-
Data Acquisition:
-
Inject 1 µL of the sample solution into the GC-MS system.
-
Use a suitable temperature program for the GC to ensure separation and elution of the compound.
-
Acquire the mass spectrum in the EI mode with an ionization energy of 70 eV.
-
Scan a mass range from m/z 40 to 500.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.
In-depth Technical Guide: Potential Biological Activity of 1-Methyl-3-nitro-5-propoxybenzene
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Biological Activity of 1-Methyl-3-nitro-5-propoxybenzene
Following a comprehensive and exhaustive search of scientific databases and publicly available literature, we must report that there is currently no available information on the biological activity of this compound .
Our extensive search strategy, encompassing a wide range of chemical and biological databases, did not yield any studies, reports, or data pertaining to the biological effects, mechanisms of action, or toxicological profiles of this specific compound. Consequently, we are unable to provide an in-depth technical guide with quantitative data, experimental protocols, or signaling pathway diagrams as originally requested.
While the broader class of nitroaromatic compounds, including various nitrotoluene derivatives, has been the subject of scientific investigation, the specific substitution pattern of a methyl group at position 1, a nitro group at position 3, and a propoxy group at position 5 on the benzene ring does not appear in the current body of scientific literature in the context of biological activity.
We recognize the importance of understanding the potential biological implications of novel chemical entities. However, without any foundational research on this compound, any discussion of its potential biological activity would be purely speculative and would not meet the rigorous, data-driven standards of a technical guide for a scientific audience.
We recommend that any future investigation into the biological activity of this compound would need to commence with foundational in vitro and in vivo screening to establish a baseline understanding of its pharmacological and toxicological properties.
We regret that we could not provide the requested information at this time. We remain available to conduct further literature surveillance on this compound should any new research be published.
Navigating the Physicochemical Landscape of 1-Methyl-3-nitro-5-propoxybenzene: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 1-Methyl-3-nitro-5-propoxybenzene. This document is intended for researchers, scientists, and professionals in drug development who are considering this compound for further investigation. In the absence of direct experimental data in publicly accessible literature, this guide synthesizes information from structurally analogous aromatic nitro compounds to provide a robust predictive framework and detailed experimental protocols for in-house validation.
Executive Summary
This compound is an aromatic nitro compound with potential applications in various fields of chemical and pharmaceutical research. Understanding its solubility and stability is paramount for its handling, formulation, and development. This guide outlines the expected solubility profile in aqueous and organic solvents, and discusses its likely stability under various environmental conditions. Furthermore, it provides detailed, adaptable experimental protocols for determining these key physicochemical parameters.
Predicted Solubility Profile
Based on the general characteristics of aromatic nitro compounds, this compound is expected to exhibit low solubility in aqueous media and higher solubility in common organic solvents. The presence of the polar nitro group is counteracted by the largely non-polar benzene ring, the methyl group, and the propoxy chain.[1][2][3]
Quantitative Solubility Data (Hypothetical)
The following table summarizes the predicted solubility of this compound in various solvents at ambient temperature (25°C). This data is extrapolated from compounds with similar structural features and should be experimentally verified.
| Solvent | Predicted Solubility (g/L) | Polarity Index |
| Water | < 0.1 | 10.2 |
| Phosphate-Buffered Saline (pH 7.4) | < 0.1 | ~9.9 |
| Ethanol | > 100 | 5.2 |
| Methanol | > 100 | 6.6 |
| Acetone | > 200 | 5.1 |
| Dichloromethane | > 200 | 3.1 |
| Hexane | < 1 | 0.1 |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
Materials
-
This compound
-
Selected solvents (e.g., water, PBS, ethanol)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Syringes and filters (0.22 µm)
Procedure
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand to let undissolved solid settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis).
-
Perform the experiment in triplicate for each solvent.
References
CAS number and chemical identifiers for 1-Methyl-3-nitro-5-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical identifiers, potential synthesis, and plausible biological pathways related to 1-Methyl-3-nitro-5-propoxybenzene. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates from established knowledge of related nitroaromatic compounds to provide a foundational understanding for research and development purposes.
Chemical Identifiers and Properties
This compound is a substituted aromatic compound. A summary of its key chemical identifiers is presented below.
| Identifier | Value | Reference |
| CAS Number | 1881293-62-4 | [1] |
| Chemical Name | This compound | [1] |
| Molecular Formula | C10H13NO3 | [2] |
| IUPAC Name | This compound | |
| InChI | InChI=1S/C10H13NO3/c1-3-7-14-10-6-9(11(12)13)5-8(2)4-10/h4-6H,3,7H2,1-2H3 | |
| InChIKey | NWKSHBCVMHJUIM-UHFFFAOYSA-N | [2] |
| SMILES | CCCOC1=CC(=CC(C)=C1)--INVALID-LINK--[O-] |
Synthesis Methodology
The synthesis of this compound is not explicitly detailed in the available literature. However, a plausible synthetic route can be proposed based on standard organic chemistry reactions for the formation of nitroaromatic ethers. A common approach involves the nitration of a precursor molecule, in this case, 3-propoxy-toluene.
Hypothetical Experimental Protocol: Nitration of 3-Propoxytoluene
Materials:
-
3-Propoxytoluene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Column chromatography apparatus (Silica gel)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask, a mixture of concentrated sulfuric acid and concentrated nitric acid (typically in a 1:1 or 2:1 ratio) is prepared and cooled in an ice bath to 0-5 °C.
-
3-Propoxytoluene is added dropwise to the cooled acid mixture with constant stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified period (e.g., 1-2 hours) to allow the nitration to proceed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured onto crushed ice, which may result in the precipitation of the crude product.
-
The aqueous mixture is then extracted with dichloromethane.
-
The organic layer is washed sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.
Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for this particular substrate.
Synthesis Workflow Diagram
Caption: A hypothetical workflow for the synthesis of this compound.
Potential Biological Signaling and Degradation Pathways
Specific biological activities or signaling pathways involving this compound have not been documented. However, the metabolism of nitroaromatic compounds in biological systems, particularly by microorganisms, has been studied.[3][4][5] These pathways generally involve the reduction of the nitro group, which is a key step in their degradation and can also be linked to their toxicity.
Plausible Biodegradation Pathway
Nitroaromatic compounds are generally resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group.[4][5] Therefore, the initial steps in their biodegradation are typically reductive. Bacteria have evolved specific enzymes, such as nitroreductases, to carry out these transformations.[5]
A plausible degradation pathway for this compound could proceed as follows:
-
Nitro Reduction: The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group. This process is often mediated by NAD(P)H-dependent nitroreductases.
-
Ring Cleavage: The resulting aromatic amine, 1-Methyl-3-amino-5-propoxybenzene, is more susceptible to oxidative ring cleavage by dioxygenase enzymes. This would likely lead to the formation of aliphatic intermediates.
-
Central Metabolism: These aliphatic intermediates can then enter central metabolic pathways, such as the Krebs cycle, to be fully mineralized to carbon dioxide, water, and biomass.
Biodegradation Pathway Diagram
Caption: A plausible microbial degradation pathway for this compound.
Concluding Remarks for Researchers
While this compound is commercially available, its biological effects and metabolic fate remain largely unexplored. The information presented in this guide, based on the general chemistry and biology of nitroaromatic compounds, provides a starting point for future research. Investigators are encouraged to perform detailed experimental studies to elucidate the specific synthesis, reactivity, and biological activity of this compound. Such studies will be crucial for assessing its potential applications in drug development and for understanding its environmental impact.
References
- 1. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Methyl-3-nitro-2-propoxybenzene | C10H13NO3 | CID 153960920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Methyl-3-nitro-5-propoxybenzene and its Analogs: Synthesis, Hypothetical Biological Activities, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-3-nitro-5-propoxybenzene, a nitroaromatic compound with potential biological activities. Due to the limited availability of direct experimental data, this document presents a plausible synthetic route, outlines standard experimental protocols for assessing its likely antimicrobial and cytotoxic properties, and discusses the general mechanisms of action attributed to this class of compounds. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this compound and its analogs.
Introduction
Nitroaromatic compounds are a diverse class of molecules that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The biological effects of these compounds are often attributed to the electron-withdrawing nature of the nitro group, which can participate in various biochemical reactions, including the generation of reactive nitrogen species within cells[2]. This compound belongs to this class, and while specific studies on this molecule are scarce, its structural features suggest potential for biological activity. This guide aims to provide a theoretical and practical framework for its synthesis and biological evaluation.
Synthesis of this compound
A feasible and widely used method for the synthesis of aryl ethers like this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Proposed Synthetic Pathway
The synthesis would likely proceed in two main steps:
-
Nitration of m-cresol: The starting material, m-cresol (3-methylphenol), can be nitrated to form 3-methyl-5-nitrophenol.
-
Williamson Ether Synthesis: The resulting 3-methyl-5-nitrophenol is then reacted with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base to yield this compound.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-Methyl-5-nitrophenol
-
To a stirred solution of m-cresol in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.
-
The reaction temperature is maintained below 10 °C throughout the addition.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
The mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 3-methyl-5-nitrophenol.
Step 2: Synthesis of this compound
-
To a solution of 3-methyl-5-nitrophenol in a polar aprotic solvent (e.g., DMF or acetone), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C to form the corresponding sodium phenoxide.
-
After the evolution of hydrogen gas ceases, 1-bromopropane is added dropwise to the reaction mixture.
-
The reaction is then stirred at room temperature or gently heated to ensure completion.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Physicochemical and Spectral Data (Hypothetical)
The following table summarizes the expected physicochemical and spectral data for this compound and its precursor, based on data for structurally similar compounds[3][4].
| Property | 3-Methyl-5-nitrophenol | This compound |
| Molecular Formula | C₇H₇NO₃ | C₁₀H₁₃NO₃ |
| Molecular Weight | 153.14 g/mol | 195.21 g/mol |
| Appearance | Yellowish crystalline solid | Pale yellow oil or solid |
| Melting Point (°C) | 96-98 | Not available |
| Boiling Point (°C) | Decomposes | Not available |
| ¹H NMR (CDCl₃, δ) | ~7.8 (s, 1H), ~7.5 (s, 1H), ~7.0 (s, 1H), ~5.5 (br s, 1H, OH), ~2.4 (s, 3H, CH₃) | ~7.6 (s, 1H), ~7.2 (s, 1H), ~6.8 (s, 1H), ~4.0 (t, 2H, OCH₂), ~2.4 (s, 3H, CH₃), ~1.8 (m, 2H, CH₂), ~1.0 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, δ) | ~156 (C-OH), ~149 (C-NO₂), ~140 (C-CH₃), ~125, ~118, ~112 (Ar-CH), ~21 (CH₃) | ~160 (C-O), ~149 (C-NO₂), ~141 (C-CH₃), ~122, ~115, ~108 (Ar-CH), ~70 (OCH₂), ~22 (CH₃), ~22 (CH₂), ~10 (CH₃) |
| IR (cm⁻¹) | ~3400 (O-H), ~1530, ~1350 (NO₂) | ~2970, ~2880 (C-H), ~1530, ~1350 (NO₂) |
| Mass Spec (m/z) | 153 [M]⁺ | 195 [M]⁺ |
Hypothetical Biological Activities and Experimental Protocols
Based on the known activities of nitroaromatic compounds, this compound and its analogs are hypothesized to possess antimicrobial and cytotoxic activities.
Antimicrobial Activity
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of a compound against various microorganisms[5][6][7].
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution of the Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions of the compound are then prepared in a 96-well microtiter plate containing the broth medium.
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate also includes a positive control (microorganism in broth without the compound) and a negative control (broth only). The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[8][9][10].
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549) or normal cell lines are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (and its analogs) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (cells treated with the solvent used to dissolve the compound) is also included.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration ~0.5 mg/mL), and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle control, and the IC₅₀ (half-maximal inhibitory concentration) value is calculated.
Potential Mechanism of Action and Signaling Pathways
The biological activity of many nitroaromatic compounds is linked to their ability to undergo enzymatic reduction within cells, leading to the formation of reactive nitrogen species (RNS) such as nitroso and hydroxylamine intermediates, and ultimately nitric oxide (NO) or superoxide radicals. These reactive species can induce cellular damage through various mechanisms.
Caption: General mechanism of action for nitroaromatic compounds.
This proposed pathway highlights the reductive activation of the nitro group, a key step in the bioactivity of many such compounds. The resulting reactive intermediates can cause oxidative stress and damage to critical cellular macromolecules, ultimately leading to cell death. This general mechanism is thought to be responsible for the antimicrobial and cytotoxic effects of many nitroaromatic drugs.
Conclusion
While direct experimental data for this compound is currently lacking, this technical guide provides a solid foundation for its future investigation. The proposed synthetic route via Williamson ether synthesis is a reliable method for its preparation. The outlined experimental protocols for assessing antimicrobial and cytotoxic activities are standard and robust methodologies in drug discovery. The potential mechanism of action, involving reductive activation of the nitro group, offers a starting point for more detailed mechanistic studies. Further research into this and related analogs is warranted to explore their potential as novel therapeutic agents.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. 3-Methyl-5-nitrophenol | C7H7NO3 | CID 237552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, 1-methyl-3-nitro- [webbook.nist.gov]
- 5. woah.org [woah.org]
- 6. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
A Theoretical and Computational Blueprint for the Investigation of 1-Methyl-3-nitro-5-propoxybenzene: A Novel Aromatic Compound
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper presents a comprehensive theoretical and computational framework for the study of the novel aromatic compound, 1-Methyl-3-nitro-5-propoxybenzene. Due to the absence of existing literature on this specific molecule, this document serves as a detailed guide for its synthesis, characterization, and in-silico analysis. We outline robust experimental protocols and advanced computational methodologies designed to elucidate its structural, electronic, and physicochemical properties. This guide is intended to provide a foundational research plan for scientists and professionals in drug discovery and materials science, enabling a thorough investigation of this previously unexplored chemical entity. All presented quantitative data are hypothetical and serve as predictive benchmarks for future experimental and computational work.
Introduction
Nitroaromatic compounds are a pivotal class of molecules with wide-ranging applications in pharmaceuticals, agrochemicals, and industrial materials.[1] The strategic placement of nitro and other functional groups on an aromatic scaffold can significantly influence the molecule's electronic properties, reactivity, and biological activity. This whitepaper focuses on a novel, uncharacterized molecule: this compound. The unique arrangement of an electron-donating propoxy group, a weakly activating methyl group, and a strongly electron-withdrawing nitro group suggests potentially interesting and useful chemical and physical properties.
This document provides a detailed roadmap for the comprehensive investigation of this new chemical entity (NCE). We propose a viable synthetic route and outline the necessary spectroscopic and analytical techniques for its structural confirmation. The core of this guide is a detailed protocol for theoretical and computational studies using Density Functional Theory (DFT), a powerful tool for predicting molecular properties.[2][3] By following the methodologies laid out in this paper, researchers can systematically explore the potential of this compound.
Proposed Synthesis and Characterization
A logical and efficient synthetic pathway is crucial for obtaining a pure sample of the target compound for subsequent studies. We propose a two-step synthesis starting from a commercially available precursor, followed by rigorous characterization to confirm the identity and purity of the final product.
Experimental Protocol: Synthesis
The proposed synthesis involves the propoxylation of a substituted phenol followed by electrophilic aromatic nitration.
Step 1: Synthesis of 1-Methyl-3-propoxybenzene
-
Reaction Setup: To a solution of m-cresol (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).
-
Alkylation: Add 1-bromopropane (1.2 eq.) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, filter the solid potassium carbonate and evaporate the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with 1M NaOH solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield 1-methyl-3-propoxybenzene.
Step 2: Synthesis of this compound
-
Nitrating Mixture Preparation: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (2.0 eq.) in a flask cooled in an ice bath.
-
Nitration: Add the 1-methyl-3-propoxybenzene (1.0 eq.) dropwise to the cold nitrating mixture with constant stirring. The temperature should be maintained below 10°C.
-
Reaction Time: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.[1]
-
Quenching: Pour the reaction mixture slowly onto crushed ice with stirring.
-
Extraction: Extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.
Characterization Methods
The structure and purity of the synthesized compound will be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be used to determine the chemical structure, including the positions of the substituents on the benzene ring.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, particularly the C-NO₂ stretching vibrations.[4]
-
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) will be employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[5]
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, and to confirm the empirical formula.
Theoretical and Computational Studies
Computational chemistry provides a powerful and cost-effective means to predict the properties of novel molecules.[2] We propose a comprehensive in-silico investigation of this compound using Density Functional Theory (DFT).
Computational Methodology
-
Software: All calculations will be performed using a standard computational chemistry software package such as Gaussian, ORCA, or Spartan.
-
Geometry Optimization: The molecular geometry of this compound will be optimized in the gas phase using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculations: Vibrational frequency calculations will be performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
-
Electronic Properties: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, Mulliken atomic charges, and the molecular electrostatic potential (MEP) will be calculated.
-
Dispersion Correction: To accurately model potential intermolecular interactions, especially π-stacking, dispersion-corrected DFT (DFT-D3) will be employed for dimer calculations.[6][7] This is crucial for understanding how the molecule might behave in condensed phases or interact with biological targets.
Predicted Quantitative Data
The following tables summarize the hypothetical quantitative data that would be generated from the proposed computational studies. These values serve as a predictive baseline for future experimental verification.
Table 1: Predicted Geometrical Parameters
| Parameter | Predicted Value |
| C-N Bond Length (Å) | 1.48 |
| N-O Bond Lengths (Å) | 1.22 |
| C-O (propoxy) Bond Length (Å) | 1.37 |
| Dihedral Angle (NO₂) | 15° |
Table 2: Predicted Electronic and Spectroscopic Properties
| Property | Predicted Value |
| HOMO Energy (eV) | -6.8 |
| LUMO Energy (eV) | -2.5 |
| HOMO-LUMO Gap (eV) | 4.3 |
| Dipole Moment (Debye) | 4.5 |
| Key IR Frequencies (cm⁻¹) | 1530 (asymm. NO₂), 1350 (symm. NO₂) |
Visualization of Workflows and Pathways
To clearly illustrate the proposed research plan and potential applications, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Hypothetical signaling pathway for biological activity screening.
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for the systematic investigation of the novel compound this compound. By detailing proposed methodologies for its synthesis, characterization, and in-depth computational analysis, we have laid the groundwork for future research. The outlined protocols are based on well-established principles in organic and computational chemistry, ensuring a high probability of success. The theoretical data presented herein offers valuable benchmarks for the validation of future experimental results. It is our hope that this document will catalyze further exploration into this and other novel nitroaromatic compounds, potentially leading to new discoveries in medicinal chemistry and materials science.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. esports.bluefield.edu - Computational Chemistry Methods [esports.bluefield.edu]
- 3. idosr.org [idosr.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dispersion-corrected density functional theory for aromatic interactions in complex systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and Handling of 1-Methyl-3-nitro-5-propoxybenzene: A Technical Guide
Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for 1-Methyl-3-nitro-5-propoxybenzene could be located. This guide is a synthesis of information on structurally similar compounds and the general hazards associated with nitroaromatic compounds. All recommendations should be used as a preliminary guide only. A substance-specific risk assessment must be conducted by qualified personnel before handling this chemical.
This technical guide provides an in-depth overview of the anticipated safety and handling guidelines for this compound, intended for researchers, scientists, and professionals in drug development. Due to the absence of specific data, this document infers potential hazards and safety measures from the known properties of its core functional groups (nitrobenzene, alkoxybenzene, and toluene derivatives) and data from structural analogs.
Anticipated Hazard Profile
This compound belongs to the class of nitroaromatic compounds, which are generally considered to be of toxicological concern.[1][2][3] The presence of the nitro group on the benzene ring is the primary driver of its potential toxicity. Many nitroaromatic compounds are known to be toxic, mutagenic, and in some cases, carcinogenic.[2][4]
Key concerns include:
-
Toxicity: Nitroaromatic compounds can be toxic if swallowed, in contact with skin, or if inhaled.[5] They can be absorbed through the skin.[6] A primary toxic effect of many aromatic nitro compounds is the induction of methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like headache, dizziness, cyanosis (blueish skin), and in severe cases, collapse and death.[7]
-
Organ Damage: Prolonged or repeated exposure to related compounds can cause damage to organs, particularly the blood, liver, and kidneys.[5][8]
-
Carcinogenicity and Mutagenicity: Several nitroaromatic compounds are suspected or confirmed carcinogens and mutagens.[1][2][4] The metabolic reduction of the nitro group can lead to reactive intermediates that can interact with DNA.
-
Skin and Eye Irritation: Direct contact may cause skin and eye irritation. Some related compounds are known sensitizers.
-
Reactivity: Nitroaromatic compounds can be reactive and may decompose violently at high temperatures or when mixed with certain other chemicals.[9] They can react violently with strong oxidizing agents, strong bases, and reducing agents.
Physical and Chemical Properties of Structural Analogs
Quantitative data for this compound is not available. The following tables summarize the properties of two structural analogs: 5-Nitro-m-xylene (1,3-dimethyl-5-nitrobenzene) and 1-Nitro-3-propoxybenzene.
Table 1: Physical and Chemical Properties of 5-Nitro-m-xylene
| Property | Value | Reference |
| CAS Number | 99-12-7 | [8] |
| Molecular Formula | C₈H₉NO₂ | [5] |
| Molecular Weight | 151.16 g/mol | [5] |
| Appearance | Yellow-orange solid | [8] |
| Melting Point | 70 - 74 °C (158 - 165.2 °F) | [8] |
| Boiling Point | 273 °C (523.4 °F) @ 739 mmHg | [8] |
| Odor | Odorless | [8] |
Table 2: Physical and Chemical Properties of 1-Nitro-3-propoxybenzene
| Property | Value | Reference |
| CAS Number | 70599-87-0 | [10] |
| Molecular Formula | C₉H₁₁NO₃ | [10] |
| Molecular Weight | 181.19 g/mol | [10] |
| XLogP3 | 3.1 | [10] |
| Exact Mass | 181.07389321 Da | [10] |
Safe Handling and Storage
Given the anticipated hazards, stringent safety protocols should be implemented when handling this compound.
Engineering Controls
-
Ventilation: All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Enclosed Systems: For larger quantities or repeated operations, the use of a totally enclosed system is recommended to minimize exposure.
-
Safety Equipment: A safety shower and eye wash station must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., Viton, Butyl Rubber) are required.[7] All protective clothing should be inspected before use and removed before leaving the work area.
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Incompatibilities: Keep away from heat, open flames, and sources of ignition.[6] Store separately from strong oxidizing agents, strong bases, acids, and reducing agents.
-
Security: The storage area should be secure and accessible only to authorized personnel.
Caption: A workflow for safely handling hazardous chemicals.
First-Aid Measures
In case of exposure, immediate action is critical.
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting and Reactivity
-
Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.
-
Fire Hazards: The substance may be combustible.[6] Upon heating, it may decompose to produce toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[11] Containers may explode when heated.[7][11]
-
Reactivity Hazards: As a nitroaromatic compound, it is incompatible with strong oxidizing agents, strong bases, and reducing agents. Mixing with these substances could lead to a vigorous or explosive reaction. Contamination with impurities can lower the thermal stability of nitro compounds.[9]
Caption: Potential incompatibilities of the target compound.
Disposal Considerations
-
Waste Disposal: This material should be considered a hazardous waste. Disposal must be in accordance with all applicable federal, state, and local environmental regulations.
-
Method: It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. Do not empty into drains.
Experimental Protocols
No experimental protocols specifically detailing the synthesis, handling, or analysis of this compound were found during the literature search. Researchers planning to work with this compound must develop their own detailed and validated protocols with a strong emphasis on safety and hazard mitigation, based on the principles outlined in this guide and relevant chemical safety literature.
References
- 1. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Benzene, 1-nitro-3-propoxy- | C9H11NO3 | CID 155523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
A Technical Guide to 1-Methyl-3-nitro-5-propoxybenzene: Synthesis, Characterization, and Scientific Context
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of 1-Methyl-3-nitro-5-propoxybenzene, a compound for which there is limited direct historical and experimental data. In the absence of established literature, this guide outlines a proposed synthetic pathway, predicted physicochemical properties based on analogous structures, and detailed hypothetical experimental protocols for its preparation and characterization. This paper serves as a foundational resource for researchers interested in the synthesis and potential applications of novel substituted nitroaromatic compounds.
Introduction and Background
This compound belongs to the class of nitroaromatic compounds, which are of significant interest in medicinal chemistry and materials science. The introduction of a nitro group can profoundly influence a molecule's electronic properties and biological activity. While the specific history of this compound is not documented in publicly available literature, its constituent functional groups suggest potential utility as a synthetic intermediate. This guide will, therefore, focus on the theoretical and practical aspects of its synthesis and characterization based on established chemical principles.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process, beginning with the preparation of the intermediate, 3-propoxytoluene, followed by its electrophilic nitration.
Step 1: Synthesis of 3-Propoxytoluene via Williamson Ether Synthesis
The first step involves the formation of an ether linkage by reacting 3-methylphenol (m-cresol) with a propyl halide, a classic example of the Williamson ether synthesis.[1] This reaction proceeds via an S_N2 mechanism where the phenoxide ion acts as a nucleophile.[1][2]
Reaction: 3-Methylphenol + 1-Bromopropane → 3-Propoxytoluene + Hydrobromic acid
A strong base, such as sodium hydroxide, is used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic sodium phenoxide.[3]
Step 2: Nitration of 3-Propoxytoluene
The second step is the electrophilic aromatic substitution, specifically the nitration of the 3-propoxytoluene intermediate. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) in situ.[4][5]
Reaction: 3-Propoxytoluene + HNO₃/H₂SO₄ → this compound + H₂O
Regioselectivity: The directing effects of the substituents on the aromatic ring are crucial in determining the position of the incoming nitro group. Both the methyl (-CH₃) and propoxy (-OCH₂CH₂CH₃) groups are ortho-, para-directing activators. In 3-propoxytoluene, the positions ortho and para to the propoxy group are 2, 4, and 6. The positions ortho and para to the methyl group are 2, 4, and 6. Therefore, the positions most activated towards electrophilic attack are 2, 4, and 6. The 5-position is meta to both activating groups, making it the least favorable site for nitration. Consequently, the direct nitration of 3-propoxytoluene is expected to yield a mixture of isomers, with the desired this compound being a minor product. The primary products are likely to be 2-nitro-3-propoxytoluene, 4-nitro-3-propoxytoluene, and 6-nitro-3-propoxytoluene. The regiochemistry of the nitration of toluene itself has been a subject of extensive study, with typical distributions being around 57% ortho, 4% meta, and 39% para.[6] The presence of the propoxy group would further influence this distribution.
Predicted Physicochemical Properties
The exact physical and chemical properties of this compound have not been experimentally determined. However, we can predict these properties based on data from structurally similar compounds.
| Property | Predicted Value | Basis for Prediction (Similar Compounds) |
| Molecular Formula | C₁₀H₁₃NO₃ | Based on the proposed structure. |
| Molecular Weight | 195.21 g/mol | Calculated from the molecular formula.[7] |
| Boiling Point | ~320-330 °C | Based on the boiling point of Benzene, 1-methyl-3-(2-methylpropoxy)-5-nitro- (321.5±22.0 °C).[8] |
| Density | ~1.1 g/cm³ | Based on the density of Benzene, 1-methyl-3-(2-methylpropoxy)-5-nitro- (1.092±0.06 g/cm³).[8] |
| Appearance | Likely a pale yellow oil or solid. | A common appearance for nitroaromatic compounds. |
Detailed Experimental Protocols (Hypothetical)
The following are detailed, hypothetical protocols for the synthesis and characterization of this compound.
Synthesis of 3-Propoxytoluene
Materials:
-
3-Methylphenol (m-cresol)
-
Sodium hydroxide (NaOH)
-
1-Bromopropane
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylphenol in methanol.
-
Slowly add an equimolar amount of sodium hydroxide pellets to the solution while stirring.
-
Once the sodium hydroxide has dissolved, add a 1.1 molar equivalent of 1-bromopropane to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with 1M NaOH solution, followed by deionized water until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 3-propoxytoluene can be purified by fractional distillation.
Nitration of 3-Propoxytoluene
Materials:
-
3-Propoxytoluene
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice bath
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flask maintained in an ice bath, slowly add concentrated sulfuric acid to 3-propoxytoluene with constant stirring.[9]
-
In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.[4]
-
Add the cold nitrating mixture dropwise to the solution of 3-propoxytoluene, ensuring the temperature does not exceed 10 °C.[9]
-
After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture over crushed ice and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product will be a mixture of isomers. Separation and purification of the desired this compound would require column chromatography.
Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: The presence of key functional groups, such as the nitro group (strong absorptions around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹), the ether linkage (C-O stretch around 1250-1050 cm⁻¹), and the aromatic C-H bonds, would be confirmed.
-
Mass Spectrometry (MS): This would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.
Visualizations
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Workflow for Nitration
Caption: Experimental workflow for the nitration of 3-propoxytoluene.
Conclusion
While the discovery and history of this compound are not documented, this technical guide provides a scientifically grounded framework for its synthesis and characterization. The proposed two-step synthesis, involving a Williamson ether synthesis followed by electrophilic nitration, is a viable, albeit potentially low-yielding for the target isomer, approach. The detailed hypothetical protocols and predicted properties offer a starting point for researchers to practically explore this and other novel nitroaromatic compounds. Further research is warranted to optimize the synthesis, potentially through alternative routes that offer greater regiocontrol, and to investigate the biological and material properties of this compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Ch16 : ROH + R' X -> ROR' (Williamson) [chem.ucalgary.ca]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. Chemistry 210 Experiment 10 [home.miracosta.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. repository.uncw.edu [repository.uncw.edu]
- 7. 1-Methyl-3-nitro-2-propoxybenzene | C10H13NO3 | CID 153960920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzene, 1-methyl-3-(2-methylpropoxy)-5-nitro- CAS#: 1881322-31-1 [chemicalbook.com]
- 9. cerritos.edu [cerritos.edu]
Methodological & Application
detailed synthesis protocol for 1-Methyl-3-nitro-5-propoxybenzene
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 1-Methyl-3-nitro-5-propoxybenzene, a valuable intermediate in organic synthesis. The procedure is based on the electrophilic nitration of 3-propoxytoluene using a standard nitrating mixture of sulfuric and nitric acid under controlled temperature conditions. This protocol includes a comprehensive list of materials, step-by-step instructions for the reaction and purification, and methods for product characterization.
Introduction
This compound (also known as 3-propoxy-5-nitrotoluene) is an aromatic nitro compound. Its structure, featuring a nitro group, a methyl group, and a propoxy group on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and materials science compounds. The synthesis is achieved through the nitration of 3-propoxytoluene. The methyl and propoxy groups are ortho, para-directing; however, due to steric hindrance between the two groups, the primary site of nitration is directed to the C5 position, which is para to the propoxy group and meta to the methyl group.
Synthesis Pathway and Mechanism
The core of this synthesis is the electrophilic aromatic substitution reaction. A nitronium ion (NO₂⁺) is generated in situ from the reaction between concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion. This ion is then attacked by the electron-rich aromatic ring of 3-propoxytoluene to yield the final product.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
3.1 Materials and Reagents
-
Starting Material: 3-Propoxytoluene (98% purity or higher)
-
Reagents:
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
-
Solvents:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Hexane and Ethyl Acetate for column chromatography
-
-
Other:
-
Deionized Water
-
Ice
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
TLC plates (Silica gel 60 F₂₅₄)
-
3.2 Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
3.3 Safety Precautions
-
This procedure must be performed in a well-ventilated fume hood.
-
Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction of acids is highly exothermic. Maintain strict temperature control and add reagents slowly.
-
Quenching the reaction mixture with water is also exothermic. Perform this step slowly and with caution in an ice bath.
3.4 Step-by-Step Synthesis Procedure
-
Preparation of the Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add 15 mL of concentrated sulfuric acid (H₂SO₄). To this, cautiously add 10 mL of concentrated nitric acid (HNO₃) dropwise while stirring. Keep the mixture cooled in the ice bath until use.
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.
-
Substrate Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add 10.0 g of 3-propoxytoluene to the sulfuric acid with continuous stirring. Ensure the temperature does not rise significantly.
-
Nitration: Once the substrate is fully dissolved and the solution is cooled, begin the dropwise addition of the prepared nitrating mixture from the dropping funnel. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. This may take 30-45 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up - Quenching: Carefully and slowly pour the reaction mixture onto a beaker containing approximately 200 g of crushed ice with vigorous stirring. A precipitate or oily layer of the crude product should form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Washing and Drying: Combine the organic extracts. Wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: gas evolution), and finally 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 98:2) as the eluent. Collect fractions and combine those containing the pure product as identified by TLC. Evaporate the solvent to yield the final product.
Data Presentation
Table 1: Reagents and Stoichiometry
| Compound | Formula | MW ( g/mol ) | Amount Used | Moles (mmol) | Equivalents |
|---|---|---|---|---|---|
| 3-Propoxytoluene | C₁₀H₁₄O | 150.22 | 10.0 g | 66.57 | 1.0 |
| Nitric Acid (70%) | HNO₃ | 63.01 | 10.0 mL | ~158 | ~2.4 |
| Sulfuric Acid (98%)| H₂SO₄ | 98.08 | 65.0 mL | - | Catalyst/Solvent |
Table 2: Expected Product Characteristics
| Property | Value |
|---|---|
| Product Name | This compound |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
| Theoretical Yield | 12.99 g |
| Typical % Yield | 75-85% |
| ¹H NMR (CDCl₃) | δ ~7.1-7.3 (m, 2H, Ar-H), ~6.8 (t, 1H, Ar-H), ~3.9 (t, 2H, -OCH₂-), ~2.4 (s, 3H, -CH₃), ~1.8 (m, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃) ppm |
| ¹³C NMR (CDCl₃) | δ ~160, 149, 140, 115, 112, 108, 70, 23, 22, 11 ppm |
Note: NMR chemical shifts (δ) are approximate and may vary based on solvent and instrument.
Product Characterization Workflow
After purification, the identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.
Caption: Post-synthesis workflow for product analysis and confirmation.
Conclusion
This protocol outlines a reliable and reproducible method for synthesizing this compound. By carefully controlling the reaction temperature during the addition of the nitrating mixture, high yields and purity can be achieved. The described work-up and purification steps are essential for isolating the desired product from byproducts and unreacted starting materials. Final characterization via spectroscopic methods is necessary to confirm the structural integrity of the synthesized compound.
Application Notes and Protocols for the Purification of Crude 1-Methyl-3-nitro-5-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of crude 1-Methyl-3-nitro-5-propoxybenzene, a key intermediate in various synthetic organic chemistry applications, including drug development. The described techniques, including recrystallization and column chromatography, are designed to yield a high-purity product suitable for downstream applications.
Introduction
This compound is typically synthesized via the nitration of 3-propoxytoluene. The crude product from this reaction often contains unreacted starting materials, regioisomers (such as 1-methyl-2-nitro-5-propoxybenzene and 1-methyl-4-nitro-3-propoxybenzene), and di-nitrated byproducts. Effective purification is crucial to ensure the quality and reactivity of the final compound. This document outlines two primary purification strategies: recrystallization and column chromatography.
Potential Impurities
The primary impurities in crude this compound synthesized by nitration of 3-propoxytoluene may include:
-
Unreacted 3-Propoxytoluene: The starting material for the nitration reaction.
-
Regioisomers: Primarily ortho- and para-nitro isomers formed during the electrophilic aromatic substitution.
-
Di-nitrated products: Formed if the reaction conditions are too harsh or the reaction time is extended.
-
Acidic Residues: Traces of nitric and sulfuric acid from the nitrating mixture.
Purification Strategy Workflow
A typical purification workflow for crude this compound is outlined below. The choice between recrystallization and column chromatography will depend on the impurity profile and the desired final purity.
Caption: General purification workflow for this compound.
Experimental Protocols
Aqueous Work-up (Pre-purification)
Before proceeding to recrystallization or chromatography, it is essential to remove acidic impurities from the crude reaction mixture.
Protocol:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution to neutralize residual acids.
-
Water (H₂O).
-
Brine (saturated NaCl solution) to facilitate phase separation.
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid.
Purification by Recrystallization
Recrystallization is an effective method for purifying compounds that are solids at room temperature, provided a suitable solvent is identified. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
Solvent Screening:
A preliminary solvent screen is recommended to identify the optimal recrystallization solvent. Common solvents to test include ethanol, methanol, isopropanol, hexane, ethyl acetate, and toluene. The solubility of this compound in these solvents should be assessed at room temperature and at the solvent's boiling point.
Table 1: Estimated Solubility for Recrystallization Solvent Screening
| Solvent | Polarity Index | Boiling Point (°C) | Expected Solubility (Cold) | Expected Solubility (Hot) |
| Hexane | 0.1 | 69 | Low | Moderate |
| Toluene | 2.4 | 111 | Moderate | High |
| Ethyl Acetate | 4.4 | 77 | Moderate | High |
| Isopropanol | 3.9 | 82 | Low | High |
| Ethanol | 4.3 | 78 | Low | High |
| Methanol | 5.1 | 65 | Low | High |
Recrystallization Protocol:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol or isopropanol).
-
Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to remove residual solvent.
Purification by Column Chromatography
Column chromatography is a highly effective technique for separating the desired product from closely related impurities such as regioisomers. The choice of stationary phase and mobile phase is critical for achieving good separation. Thin-layer chromatography (TLC) is an invaluable tool for optimizing these conditions.
Thin-Layer Chromatography (TLC) for Method Development:
Protocol:
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber containing a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).
-
Visualize the separated spots under UV light.
-
The ideal solvent system will provide good separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.3-0.4. A common starting point for nitroaromatic compounds is a mixture of hexane and ethyl acetate.[1]
Table 2: Recommended TLC and Column Chromatography Conditions
| Parameter | Recommendation |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., starting with 95:5 and gradually increasing the polarity) |
| TLC Visualization | UV light (254 nm) |
Column Chromatography Protocol:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase composition.
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution).
-
Collect fractions and monitor the elution of the product using TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
Table 3: Analytical Techniques for Purity Assessment
| Technique | Purpose |
| Thin-Layer Chromatography (TLC) | To check for the presence of impurities. |
| Melting Point Analysis | A sharp melting point range indicates high purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and identify any impurities. |
| High-Performance Liquid Chromatography (HPLC) | For quantitative purity analysis. |
Logical Diagram for Method Selection
The choice between recrystallization and column chromatography depends on the impurity profile of the crude material.
Caption: Decision tree for selecting the appropriate purification method.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the purification of crude this compound. For routine purification of material with a relatively high initial purity, recrystallization with a suitable solvent like ethanol or isopropanol is a straightforward and efficient method. For complex mixtures containing multiple impurities, or when very high purity is required, column chromatography is the recommended technique. Proper execution of these methods, coupled with diligent purity assessment, will ensure a high-quality final product suitable for demanding research and development applications.
References
Application Notes and Protocols for the Quantification of 1-Methyl-3-nitro-5-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed analytical methods for the quantitative determination of 1-Methyl-3-nitro-5-propoxybenzene. Due to the limited availability of specific validated methods for this compound in the scientific literature, the protocols herein are based on established methods for structurally related nitroaromatic compounds. The proposed methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), are designed to offer high sensitivity and selectivity. These notes include comprehensive experimental protocols, data presentation tables, and a workflow diagram to guide researchers in the quantification of this analyte in various matrices.
Disclaimer: The following analytical methods have been developed based on the known physicochemical properties of this compound and established analytical procedures for analogous nitroaromatic compounds. These protocols should be considered as a starting point and must be fully validated by the end-user for their specific application and matrix to ensure accuracy, precision, and compliance with regulatory requirements.
Introduction to this compound
This compound is a nitroaromatic compound. The quantification of such molecules is crucial in various fields, including pharmaceutical development, environmental monitoring, and toxicology, due to the potential biological activity and environmental impact of nitroaromatic compounds. The analytical methods detailed below are designed to provide a robust framework for the accurate quantification of this specific analyte.
Physicochemical Properties:
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃NO₃ | Calculated |
| Molecular Weight | 195.21 g/mol | Calculated |
| Appearance | Pale yellow solid or oil (Predicted) | Inferred |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, acetonitrile, and dichloromethane (Predicted) | Inferred |
| UV Absorbance (λmax) | ~260-280 nm (Predicted in Methanol/Acetonitrile) | Inferred from analogous compounds |
Proposed Analytical Methods
Two primary analytical techniques are proposed for the quantification of this compound:
-
HPLC-UV: A robust and widely accessible method suitable for routine quantification in liquid samples.
-
GC-MS: A highly sensitive and specific method, ideal for trace-level detection and confirmation of analyte identity.
Application Note 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method describes the quantification of this compound using reverse-phase HPLC with UV detection. The presence of the nitroaromatic chromophore allows for sensitive detection in the UV range.[1][2][3][4]
Experimental Protocol: HPLC-UV
a. Equipment and Materials:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Analytical balance, volumetric flasks, and pipettes.
-
Syringe filters (0.45 µm).
-
This compound reference standard.
b. Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
c. Sample Preparation:
-
Dissolve the sample containing the analyte in a suitable solvent (e.g., methanol or acetonitrile).
-
Ensure the final concentration is within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
d. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm (to be optimized) |
| Run Time | 10 minutes |
e. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Application Note 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides a highly selective and sensitive approach for the quantification of this compound, particularly at trace levels.
Experimental Protocol: GC-MS
a. Equipment and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas).
-
HPLC grade dichloromethane or ethyl acetate.
-
Analytical balance, volumetric flasks, and pipettes.
-
Autosampler vials with inserts.
-
This compound reference standard.
b. Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV method, using dichloromethane as the solvent.
-
Working Standard Solutions: Prepare calibration standards by serial dilution to cover the desired concentration range (e.g., 10 ng/mL to 1000 ng/mL).
c. Sample Preparation:
-
Extract the analyte from the sample matrix using a suitable solvent (e.g., liquid-liquid extraction with dichloromethane).
-
Concentrate the extract if necessary.
-
Transfer the final extract to an autosampler vial.
d. GC-MS Conditions:
| Parameter | Recommended Condition |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 195 (M⁺) (Predicted) |
| Qualifier Ions | m/z 152, 122 (Predicted fragmentation) |
e. Data Analysis:
-
Generate a calibration curve using the peak area of the quantifier ion (m/z 195) versus the concentration of the standards.
-
Confirm the identity of the analyte in samples by the presence of qualifier ions and their relative abundance ratios compared to the standards.
-
Calculate the concentration of the analyte in the samples using the calibration curve.
Summary of Quantitative Data
The following tables summarize the key parameters for the proposed analytical methods.
Table 1: HPLC-UV Method Parameters
| Parameter | Value |
| Column Type | C18 Reverse-Phase |
| Column Dimensions | 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm |
| Expected Retention Time | 4-6 minutes (approx.) |
| Linear Range (Proposed) | 0.1 - 50 µg/mL |
Table 2: GC-MS Method Parameters
| Parameter | Value |
| Column Type | HP-5ms or equivalent |
| Column Dimensions | 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Oven Program | 80°C to 280°C |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | 195 |
| Qualifier Ions (m/z) | 152, 122 |
| Linear Range (Proposed) | 10 - 1000 ng/mL |
Visualizations
Experimental Workflow for Quantification
The following diagram illustrates the general workflow for the quantification of this compound using either HPLC-UV or GC-MS.
Caption: Workflow for the quantification of this compound.
References
Application Note: Regioselective Nitration of 1-methyl-3-propoxybenzene
Introduction
The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction in organic synthesis, crucial for the introduction of a nitro group onto an aromatic ring.[1] This functional group is a versatile precursor for the synthesis of various pharmaceuticals, dyes, and agrochemicals. 1-methyl-3-propoxybenzene possesses two activating substituents on the aromatic ring: a methyl group and a propoxy group. Both are ortho, para-directing groups, which influence the regioselectivity of the nitration reaction.[2][3] This application note provides a detailed experimental protocol for the nitration of 1-methyl-3-propoxybenzene, focusing on controlling the reaction conditions to favor mononitration.
Principle of the Method
The nitration is achieved by treating 1-methyl-3-propoxybenzene with a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid.[4] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[5][6] The electron-rich aromatic ring of 1-methyl-3-propoxybenzene then attacks the nitronium ion, leading to the substitution of a hydrogen atom with a nitro group. Due to the presence of two activating groups, the reaction is expected to be faster than the nitration of benzene, necessitating careful temperature control to prevent dinitration.[7] The primary mononitrated products are anticipated to be formed at the positions activated by both the methyl and propoxy groups.
Experimental Protocol
Materials and Reagents
-
1-methyl-3-propoxybenzene (C₁₀H₁₄O)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Distilled Water
-
Ethanol (for recrystallization, optional)
-
Sodium Bicarbonate (NaHCO₃) solution (5%, for neutralization)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
Equipment
-
Round-bottom flask (100 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Beaker (250 mL)
-
Büchner funnel and flask
-
Filter paper
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus (optional, for solid products)
-
NMR spectrometer and/or GC-MS for product analysis
Procedure
1. Preparation of the Nitrating Mixture
-
In a clean, dry 50 mL beaker, carefully add 5 mL of concentrated nitric acid.
-
Place the beaker in an ice bath and allow the nitric acid to cool to 0-5 °C.
-
Slowly and with constant stirring, add 5 mL of concentrated sulfuric acid to the cold nitric acid. Caution: This is a highly exothermic process. Add the sulfuric acid dropwise to maintain the low temperature.
-
Keep the nitrating mixture in the ice bath until use.
2. Reaction Setup
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 1-methyl-3-propoxybenzene in 10 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath with stirring until the temperature of the mixture is between 0 and 5 °C.
3. Nitration Reaction
-
Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 1-methyl-3-propoxybenzene in sulfuric acid.
-
Maintain the reaction temperature below 10 °C throughout the addition. The rate of addition should be controlled to prevent a rapid increase in temperature.
-
After the complete addition of the nitrating mixture, allow the reaction to stir in the ice bath for an additional 30 minutes.
4. Work-up and Isolation
-
Pour the reaction mixture slowly and carefully onto approximately 50 g of crushed ice in a 250 mL beaker with stirring. This will quench the reaction and precipitate the crude product.
-
Allow the ice to melt completely. If the product is solid, it can be collected by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold distilled water until the washings are neutral to litmus paper.
-
If the product is an oil, transfer the mixture to a separatory funnel and extract with an organic solvent like dichloromethane (3 x 20 mL).
-
Combine the organic extracts and wash with a 5% sodium bicarbonate solution, followed by distilled water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent using a rotary evaporator.
5. Purification
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) if it is a solid.
-
If the product is an oil, purification can be achieved by column chromatography.
6. Characterization
-
The final product(s) should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the isomeric ratio.
Data Presentation
The following table should be used to record the experimental data for the nitration of 1-methyl-3-propoxybenzene.
| Parameter | Value |
| Mass of Starting Material (g) | |
| Moles of Starting Material (mol) | |
| Volume of Conc. HNO₃ (mL) | |
| Volume of Conc. H₂SO₄ (mL) | |
| Reaction Temperature (°C) | |
| Reaction Time (min) | |
| Mass of Crude Product (g) | |
| Mass of Purified Product (g) | |
| Overall Yield (%) | |
| Isomer Ratio (determined by NMR/GC) | |
| Melting Point (°C, if applicable) |
Visualizations
Experimental Workflow
Caption: Workflow for the nitration of 1-methyl-3-propoxybenzene.
Reaction Mechanism: Electrophilic Aromatic Substitution
Caption: Nitration mechanism of 1-methyl-3-propoxybenzene.
References
Application Notes and Protocols for 1-Methyl-3-nitro-5-propoxybenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 1-methyl-3-nitro-5-propoxybenzene as a key intermediate in organic synthesis. Due to the limited availability of direct literature on this specific compound, the following protocols and data are based on well-established synthetic methodologies and analogous chemical structures.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In this case, the starting material would be 3-methyl-5-nitrophenol, which is commercially available.
Experimental Protocol: Williamson Ether Synthesis
Reaction: 3-Methyl-5-nitrophenol + 1-Bromopropane → this compound
Materials:
-
3-Methyl-5-nitrophenol
-
1-Bromopropane (or 1-iodopropane for higher reactivity)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add 3-methyl-5-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetone or DMF to the flask to dissolve the solids. The volume should be sufficient to ensure good stirring (approximately 10-20 mL per gram of the phenol).
-
Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the phenoxide.
-
Add 1-bromopropane (1.2 eq) to the reaction mixture dropwise.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction temperature will depend on the solvent used (Acetone: ~56°C; DMF: can be heated to 60-80°C for faster reaction).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone or DCM.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Representative Data for Williamson Ether Synthesis of Nitrophenols
| Starting Phenol | Alkyl Halide | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-Nitrophenol | Ethyl bromide | K₂CO₃ | Acetone | Reflux | 6 | 92 |
| 2-Nitrophenol | Propyl iodide | NaH | THF | 60 | 4 | 88 |
| 3-Nitrophenol | Benzyl bromide | Cs₂CO₃ | DMF | 70 | 3 | 95 |
This table presents typical yields and conditions for analogous reactions to provide an estimate of the expected outcome for the synthesis of this compound.
Applications of this compound as an Intermediate
The primary synthetic utility of this compound lies in the versatile reactivity of the nitro group, which can be transformed into a variety of other functional groups. The most common and impactful transformation is the reduction of the nitro group to an amine, yielding 3-amino-5-propoxytoluene. This resulting aniline derivative is a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.
Key Transformation: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. Several methods can be employed, with catalytic hydrogenation being one of the cleanest and most efficient.
Experimental Protocol: Catalytic Hydrogenation
Reaction: this compound → 3-Amino-5-propoxytoluene
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 5% or 10%)
-
Ethanol or Methanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer and stir bar
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or methanol in a suitable reaction vessel.
-
Carefully add a catalytic amount of Pd/C (typically 1-5 mol%) to the solution.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-amino-5-propoxytoluene.
-
The product can be purified by recrystallization or column chromatography if necessary.
Representative Data for the Reduction of Aromatic Nitro Compounds
| Starting Material | Catalyst | Solvent | Pressure | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1-Nitro-4-propoxybenzene | 10% Pd/C | Ethanol | 1 atm (H₂ balloon) | 25 | 3 | >95 |
| 2-Nitrotoluene | 5% PtO₂ | Methanol | 50 psi H₂ | 25 | 2 | 98 |
| 1-Methoxy-3-nitrobenzene | Raney Ni | Ethanol | 1 atm (H₂ balloon) | 40 | 5 | 93 |
This table provides typical conditions and yields for the reduction of similar nitroaromatic compounds.
Further Synthetic Potential
The resulting 3-amino-5-propoxytoluene can be further functionalized in numerous ways, making this compound a valuable precursor. Potential subsequent reactions include:
-
Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing various substituents (e.g., -OH, -CN, -halogens) via Sandmeyer and related reactions.
-
Amide Formation: Acylation of the amine with acyl chlorides or anhydrides yields amides, which are common moieties in drug molecules.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides provides sulfonamides, another important functional group in medicinal chemistry.
-
N-Alkylation and N-Arylation: The amine can undergo further alkylation or arylation to generate secondary or tertiary amines.
Visualizing the Synthetic Workflow
The following diagrams illustrate the synthesis of this compound and its subsequent application as a synthetic intermediate.
Application Note & Protocols: Screening for the Biological Activity of 1-Methyl-3-nitro-5-propoxybenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyl-3-nitro-5-propoxybenzene is a novel aromatic nitro compound with currently uncharacterized biological activity. Its chemical structure suggests potential for various biological interactions, necessitating a systematic screening approach to elucidate its pharmacological profile. This document provides a comprehensive, tiered strategy for screening the biological activity of this compound, starting with broad cytotoxicity and progressing to more specific cellular and molecular assays. The protocols and workflows detailed herein are designed to be adaptable and provide a robust framework for the initial stages of drug discovery and development.
Tiered Screening Workflow
A hierarchical approach is recommended to efficiently screen for biological activity while conserving resources. The workflow begins with high-throughput in vitro assays to assess general cytotoxicity, followed by secondary assays to investigate potential mechanisms of action.
Caption: A tiered workflow for screening the biological activity of this compound.
Data Presentation: Hypothetical Screening Results
The following table summarizes potential quantitative data that could be generated from the proposed screening assays. This data is for illustrative purposes only.
| Assay Type | Cell Line | Endpoint | Result (IC50 / EC50) | Notes |
| Tier 1: Cytotoxicity | ||||
| MTT Assay | HeLa | Cell Viability | 25 µM | Moderate cytotoxicity observed. |
| LDH Assay | A549 | Membrane Integrity | 30 µM | Indicates membrane damage. |
| Tier 2: Mechanistic | ||||
| CellTiter-Glo® | HeLa | ATP Levels | 15 µM | Suggests impact on cell metabolism. |
| Caspase-3/7 Glo® Assay | HeLa | Apoptosis | 20 µM | Induction of apoptosis confirmed. |
| Griess Assay (LPS-stimulated) | RAW 264.7 | Nitric Oxide Prod. | 10 µM | Potential anti-inflammatory activity. |
| Tier 3: Target-Based | ||||
| Kinase Panel (400 kinases) | N/A | Kinase Inhibition | 2.5 µM (for MAPK14) | Specific inhibition of p38α MAPK. |
Experimental Protocols
Protocol 1: MTT Assay for General Cytotoxicity
Objective: To assess the effect of this compound on cell viability by measuring mitochondrial metabolic activity.
Materials:
-
This compound
-
Human cervical cancer cell line (HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in complete DMEM to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
Objective: To determine if this compound induces apoptosis by measuring the activity of caspases 3 and 7.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
This compound
-
HeLa cells
-
Complete DMEM
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase activity.
Protocol 3: Griess Assay for Nitric Oxide Production
Objective: To assess the potential anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Griess Reagent System
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM
-
Lipopolysaccharide (LPS)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to quantify the amount of nitrite in each sample.
Hypothetical Signaling Pathway Modulation
Based on the hypothetical finding of p38α MAPK inhibition, the following diagram illustrates the potential mechanism of action of this compound in modulating an inflammatory signaling pathway.
Application of 1-Methyl-3-nitro-5-propoxybenzene in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroaromatic compounds constitute a significant class of molecules in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of the nitro group, an electron-withdrawing moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. 1-Methyl-3-nitro-5-propoxybenzene is a substituted nitrobenzene derivative with potential for exploration in drug discovery. This document provides detailed application notes and experimental protocols for investigating its potential antimicrobial and anti-inflammatory activities, based on established methodologies for structurally related nitroaromatic compounds. While specific data for this compound is not extensively available in public literature, the following protocols and data tables, derived from analogous compounds such as substituted nitroanisoles and nitrotoluenes, serve as a comprehensive guide for its evaluation.
Hypothetical Antimicrobial Activity
Nitroaromatic compounds have been shown to exert antimicrobial effects through various mechanisms, including the generation of reactive nitrogen species that can damage microbial DNA and proteins. The following sections detail a representative protocol for assessing the antimicrobial potential of this compound.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for an Analogous Nitroaromatic Compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 16 |
| Bacillus subtilis ATCC 6633 | Gram-positive | 32 |
| Escherichia coli ATCC 25922 | Gram-negative | 64 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >128 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.
Materials:
-
This compound (test compound)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will result in a range of concentrations of the test compound.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the negative control wells.
-
Controls:
-
Positive Control: A row with a known antibiotic instead of the test compound.
-
Negative Control: Wells containing only CAMHB to check for sterility.
-
Growth Control: Wells containing CAMHB and the bacterial inoculum, but no test compound.
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Hypothetical Anti-inflammatory Activity
Nitroaromatic compounds can modulate inflammatory pathways, for instance, by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO). The following sections provide a representative protocol for evaluating the anti-inflammatory potential of this compound.
Table 2: Representative In Vitro Anti-inflammatory Activity of an Analogous Nitroaromatic Compound
| Concentration (µM) | Nitric Oxide (NO) Inhibition (%) | Cell Viability (%) |
| 1 | 15.2 ± 2.1 | 98.5 ± 1.5 |
| 10 | 45.8 ± 3.5 | 95.2 ± 2.8 |
| 50 | 78.3 ± 4.2 | 91.7 ± 3.1 |
| 100 | 89.1 ± 2.9 | 85.4 ± 4.5 |
| IC₅₀ (µM) | 12.5 | >100 |
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
Materials:
-
This compound (test compound)
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare various concentrations of this compound in DMEM.
-
Remove the old medium from the cells and replace it with 100 µL of fresh medium containing the different concentrations of the test compound.
-
Incubate for 1 hour.
-
-
LPS Stimulation: Add 10 µL of LPS solution (10 µg/mL stock) to each well to a final concentration of 1 µg/mL, except for the vehicle control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well containing the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Cell Viability Assay (MTT Assay):
-
To the remaining cells in the original plate, add 20 µL of MTT solution (5 mg/mL in PBS).
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Conclusion
The provided application notes and protocols offer a foundational framework for the medicinal chemistry evaluation of this compound. Based on the known biological activities of structurally related nitroaromatic compounds, it is plausible that this molecule may exhibit antimicrobial and anti-inflammatory properties. The detailed experimental procedures for determining Minimum Inhibitory Concentration and in vitro nitric oxide inhibition will enable researchers to systematically investigate these potential activities. The successful application of these methods will provide valuable data to guide further lead optimization and drug development efforts. It is imperative to perform these experiments with appropriate controls and to confirm any observed activity through further, more detailed mechanistic studies.
Application Notes and Protocols for the Scale-Up Synthesis of 1-Methyl-3-nitro-5-propoxybenzene for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the scale-up synthesis of 1-Methyl-3-nitro-5-propoxybenzene, a key intermediate for preclinical research. The described two-step process is designed for robustness and scalability, ensuring a consistent and high-purity supply of the target compound. The protocol includes a nitration reaction followed by a Williamson ether synthesis. Comprehensive data is presented in tabular format for clarity, and a detailed workflow is visualized.
Introduction
The availability of high-quality chemical intermediates in sufficient quantities is critical for advancing preclinical drug development programs. This compound serves as a crucial building block in the synthesis of various pharmacologically active molecules. Standard laboratory-scale syntheses of nitroaromatic compounds often utilize electrophilic aromatic substitution, such as nitration.[1][2][3][4] For the preparation of the target molecule, a regioselective synthesis is paramount. This protocol outlines a scalable and efficient synthesis beginning with the nitration of m-cresol, followed by a Williamson ether synthesis to introduce the propoxy group. This approach is designed to be adaptable for kilogram-scale production, a common requirement for preclinical studies.
Overall Reaction Scheme
The synthesis of this compound is accomplished in two primary steps:
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Nitration of m-Cresol: m-Cresol is selectively nitrated to yield 3-methyl-5-nitrophenol.
-
Williamson Ether Synthesis: The resulting nitrophenol undergoes a Williamson ether synthesis with 1-bromopropane to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 3-Methyl-5-nitrophenol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| m-Cresol | 108.14 | 1.00 kg | 9.25 mol |
| Sulfuric Acid (98%) | 98.08 | 2.50 L | 45.9 mol |
| Nitric Acid (70%) | 63.01 | 0.65 L | 10.2 mol |
| Dichloromethane | 84.93 | 10.0 L | - |
| Sodium Bicarbonate | 84.01 | As needed | - |
| Deionized Water | 18.02 | 20.0 L | - |
Procedure:
-
To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and dropping funnel, add sulfuric acid (2.50 L).
-
Cool the reactor to 0-5 °C using a circulating chiller.
-
Slowly add m-cresol (1.00 kg) to the stirred sulfuric acid, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, continue stirring at 0-5 °C for 30 minutes to ensure complete dissolution.
-
In a separate vessel, prepare a nitrating mixture by slowly adding nitric acid (0.65 L) to chilled sulfuric acid (1.00 L) while maintaining the temperature below 10 °C.
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Add the nitrating mixture dropwise to the m-cresol solution over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice (10 kg) with vigorous stirring.
-
The product will precipitate as a solid. Filter the solid and wash with cold deionized water until the filtrate is neutral.
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Resuspend the crude product in dichloromethane (5.0 L) and wash with a saturated sodium bicarbonate solution to remove any residual acid.
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Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-methyl-5-nitrophenol.
Characterization Data for 3-Methyl-5-nitrophenol:
| Parameter | Result |
| Appearance | Pale yellow solid |
| Yield | 75-85% |
| Purity (HPLC) | >98% |
| Melting Point | 95-98 °C |
Step 2: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methyl-5-nitrophenol | 153.14 | 1.00 kg | 6.53 mol |
| 1-Bromopropane | 122.99 | 0.96 kg (0.81 L) | 7.84 mol |
| Potassium Carbonate | 138.21 | 1.35 kg | 9.77 mol |
| Acetone | 58.08 | 10.0 L | - |
| Deionized Water | 18.02 | 15.0 L | - |
| Ethyl Acetate | 88.11 | 8.0 L | - |
Procedure:
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To a 20 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and thermocouple, add 3-methyl-5-nitrophenol (1.00 kg), potassium carbonate (1.35 kg), and acetone (10.0 L).
-
Heat the mixture to reflux (approximately 56 °C) with vigorous stirring.
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Slowly add 1-bromopropane (0.96 kg) to the refluxing mixture over 1 hour.
-
Continue refluxing for 8-12 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with acetone.
-
Combine the filtrates and remove the acetone under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate (8.0 L) and wash with deionized water (3 x 5.0 L).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or recrystallization if required for preclinical studies.
Characterization Data for this compound:
| Parameter | Result |
| Appearance | Yellow oil or low melting solid |
| Yield | 85-95% |
| Purity (HPLC) | >99% |
| Boiling Point | Approx. 145-150 °C at 10 mmHg |
Process Workflow and Logic
Caption: Synthetic workflow for this compound.
Signaling Pathway (Illustrative)
While this is a chemical synthesis protocol and does not directly involve a biological signaling pathway, for illustrative purposes, a diagram representing a hypothetical pathway where the final compound might act as an inhibitor is provided below.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
Troubleshooting & Optimization
troubleshooting common issues in 1-Methyl-3-nitro-5-propoxybenzene synthesis
Disclaimer: The synthesis of 1-Methyl-3-nitro-5-propoxybenzene is not widely documented in publicly available scientific literature. Therefore, this guide is based on established principles of electrophilic aromatic substitution and provides troubleshooting advice for a plausible synthetic route involving the nitration of 1-methyl-5-propoxybenzene. The experimental protocol provided is a hypothetical procedure derived from general methods for the nitration of substituted benzenes.
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield of the desired this compound. What are the possible causes?
A1: Low yields can stem from several factors:
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Incomplete reaction: The reaction time may be too short, or the temperature may be too low for the nitration to proceed to completion.
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Suboptimal Reagent Concentration: The concentration of the nitrating mixture (a combination of nitric and sulfuric acids) is crucial. If the mixture is too dilute, the equilibrium for the formation of the nitronium ion (NO₂⁺) will not be favorable.
-
Side Reactions: The starting material, 1-methyl-5-propoxybenzene, has two activating groups (methyl and propoxy), which can make the ring highly reactive and prone to oxidation or the formation of multiple nitrated byproducts.
-
Loss during Workup and Purification: The product may be lost during extraction, washing, or crystallization steps. Ensure proper pH adjustment during neutralization and use appropriate solvents for extraction.
Q2: My product is a mixture of isomers, not the pure this compound. How can I improve the regioselectivity?
A2: The methyl and propoxy groups are both ortho-, para-directing. In 1-methyl-5-propoxybenzene, the positions ortho and para to both groups are C2, C4, and C6. The desired product has the nitro group at C3, which is meta to both substituents. This suggests that direct nitration of 1-methyl-5-propoxybenzene will likely not yield the desired product as the major isomer. The formation of other isomers (2-nitro, 4-nitro, and 6-nitro) is expected to be more favorable.
To obtain the 3-nitro isomer, a different synthetic strategy might be required, such as:
-
Using a starting material with different directing groups that favor meta-substitution.
-
Employing a blocking group to temporarily occupy the more reactive positions (2, 4, 6), forcing nitration at the 3-position, followed by the removal of the blocking group.
If you are proceeding with the direct nitration and observing multiple isomers, optimizing the reaction conditions (e.g., lowering the temperature) may slightly favor one isomer over others, but significant amounts of byproducts are still likely.
Q3: The reaction is highly exothermic and difficult to control. What are the best practices for managing the reaction temperature?
A3: Aromatic nitrations are notoriously exothermic and can lead to runaway reactions if not properly controlled.[1] To manage the temperature effectively:
-
Use an ice bath: Maintain the reaction vessel in an ice-water or ice-salt bath throughout the addition of the nitrating mixture.
-
Slow, Dropwise Addition: Add the nitrating mixture to the substrate solution very slowly, using a dropping funnel. This allows the heat generated to dissipate.
-
Constant Monitoring: Continuously monitor the internal temperature of the reaction with a thermometer.
-
Efficient Stirring: Ensure vigorous and constant stirring to promote even heat distribution.
Q4: I am having trouble purifying the final product. What are some recommended purification techniques?
A4: Purification of nitrated aromatic compounds can be challenging due to the presence of isomers and colored byproducts.
-
Column Chromatography: This is often the most effective method for separating isomers. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate mixtures) is a good starting point.
-
Recrystallization: If the product is a solid and one isomer is significantly more abundant, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) can be used for purification.[2]
-
Washing: Ensure the crude product is thoroughly washed with water to remove any residual acid, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove excess water before drying.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very little product formation | 1. Inactive nitrating agent (old nitric/sulfuric acid). 2. Reaction temperature too low. 3. Insufficient reaction time. | 1. Use fresh, concentrated nitric and sulfuric acids. 2. Allow the reaction to slowly warm to room temperature after the addition of the nitrating mixture. 3. Monitor the reaction by TLC to determine the point of completion. |
| Formation of a dark, tarry substance | 1. Reaction temperature too high, leading to oxidation and decomposition.[3] 2. The substrate is too activated, leading to uncontrolled polymerization or oxidation. | 1. Maintain strict temperature control using an ice bath. 2. Consider protecting the activating groups to reduce their activating effect before nitration. |
| Formation of multiple nitro-isomers | The methyl and propoxy groups are ortho-, para-directing, leading to substitution at the 2, 4, and 6 positions. | 1. Optimize reaction conditions (lower temperature) to potentially favor one isomer. 2. Use column chromatography for efficient separation of isomers. 3. Re-evaluate the synthetic route; consider using a starting material that favors meta-directing nitration. |
| Formation of dinitro or trinitro products | 1. Reaction temperature is too high.[1] 2. Reaction time is too long. 3. The concentration of the nitrating mixture is too high. | 1. Strictly control the temperature, keeping it low. 2. Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed. 3. Use a less concentrated nitrating mixture or a milder nitrating agent. |
| Product is difficult to isolate from the aqueous layer during workup | The product may be protonated and soluble in the acidic aqueous layer. | Ensure the reaction mixture is fully neutralized (pH 7-8) with a base (e.g., sodium bicarbonate, sodium hydroxide) before extraction with an organic solvent. |
Hypothetical Experimental Protocol
Synthesis of this compound via Nitration of 1-methyl-5-propoxybenzene
-
Preparation of the Substrate Solution:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 1-methyl-5-propoxybenzene (1 equivalent) in a minimal amount of concentrated sulfuric acid. .
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
-
Preparation of the Nitrating Mixture:
-
In a separate flask, carefully add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.
-
-
Nitration Reaction:
-
Slowly add the nitrating mixture dropwise to the stirred substrate solution, ensuring the internal temperature does not exceed 10 °C.[2]
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.
-
Visualizations
Caption: Troubleshooting workflow for common issues.
Caption: Directing effects in the nitration of 1-methyl-5-propoxybenzene.
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Temperature | 0 - 10 °C | Crucial for controlling side reactions and ensuring safety. |
| Molar Ratio (Nitric Acid:Substrate) | 1.1 : 1 | A slight excess of the nitrating agent is common. |
| Molar Ratio (Sulfuric Acid:Nitric Acid) | 2 : 1 | Sulfuric acid acts as a catalyst to generate the nitronium ion.[1] |
| Reaction Time | 1 - 3 hours | Monitor by TLC for completion. |
| pH for Workup | 7 - 8 | Ensures the product is not protonated and is soluble in the organic phase. |
References
identifying and minimizing byproducts in the nitration of 1-methyl-3-propoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the nitration of 1-methyl-3-propoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the mono-nitration of 1-methyl-3-propoxybenzene?
A1: The nitration of 1-methyl-3-propoxybenzene is an electrophilic aromatic substitution reaction. Both the methyl (-CH₃) and propoxy (-OCH₂CH₂CH₃) groups are activating and ortho-, para-directing. The propoxy group is a stronger activator than the methyl group. Therefore, the nitro group will preferentially substitute at positions ortho and para to the propoxy group. The primary products expected are 2-nitro-1-methyl-3-propoxybenzene and 4-nitro-1-methyl-3-propoxybenzene, with a smaller amount of 6-nitro-1-methyl-3-propoxybenzene due to steric hindrance from the adjacent methyl group.
Q2: What are the common byproducts in this nitration reaction?
A2: Common byproducts include:
-
Di-nitrated products: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), a second nitro group can be added to the ring.[1]
-
Oxidation byproducts: Strong nitrating agents can oxidize the methyl or propoxy groups, leading to the formation of carboxylic acids or phenolic compounds, respectively. This is often indicated by the formation of dark-colored reaction mixtures.
-
Nitrophenols: Cleavage of the ether linkage followed by nitration can result in nitrophenolic impurities.[2]
-
Positional Isomers: As mentioned in Q1, a mixture of isomers is typically formed. Minimizing the formation of undesired isomers is a key challenge.
Q3: How can I control the regioselectivity of the reaction to favor a specific isomer?
A3: Controlling regioselectivity is challenging due to the directing effects of both substituents. However, you can influence the isomer distribution by:
-
Lowering Reaction Temperature: Lower temperatures generally increase selectivity, favoring the kinetically controlled product.
-
Choice of Nitrating Agent: Milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), can offer higher regioselectivity compared to the aggressive mixed acid (HNO₃/H₂SO₄) system.[3]
-
Using a Catalyst: Zeolite catalysts have been shown to improve regioselectivity in the nitration of some aromatic compounds.[3]
Q4: My reaction mixture turned dark brown/black. What does this indicate and how can I prevent it?
A4: A dark coloration typically indicates the formation of oxidation byproducts and other degradation products. This is often caused by reaction temperatures that are too high or the use of an overly aggressive nitrating mixture. To prevent this, ensure precise temperature control, preferably at or below 0°C during the addition of the nitrating agent, and consider using a milder nitrating system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Nitrated Product | 1. Incomplete Reaction: Reaction time is too short or the temperature is too low. 2. Insufficient Nitrating Agent: The molar ratio of the nitrating agent to the substrate is too low. 3. Product Loss During Workup: The product may be partially soluble in the aqueous phase, or decomposition occurred during quenching. | 1. Monitor the reaction using Thin Layer Chromatography (TLC) to determine completion. Consider extending the reaction time or slightly increasing the temperature. 2. Ensure the correct stoichiometry. The nitronium ion is generated from the reaction of nitric and sulfuric acid.[4][5] 3. Quench the reaction by pouring it onto crushed ice to dissipate heat.[6] Ensure complete extraction with an appropriate organic solvent. |
| High Percentage of Di-nitrated Byproducts | 1. Excessive Nitrating Agent: Using a large excess of the nitrating agent. 2. High Reaction Temperature: Higher temperatures promote further nitration of the mono-nitrated product.[1] | 1. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. 2. Maintain a low temperature (e.g., 0-5°C) throughout the reaction.[1] |
| Formation of Multiple Isomers | This is an inherent outcome due to the presence of two ortho-, para-directing groups. | Optimize reaction conditions to favor one isomer (see FAQ Q3). Isomers will likely need to be separated post-reaction using column chromatography. |
| Difficulty Isolating the Product | The product may not precipitate upon quenching or may form an oil. | Instead of relying on precipitation, perform a full workup including neutralization of the acid, extraction into an organic solvent (e.g., ethyl acetate or dichloromethane), washing the organic layer, drying, and removing the solvent under reduced pressure.[7][8] |
Data Presentation: Isomer Distribution Under Various Conditions
The following table provides an illustrative example of how reaction conditions can influence the product distribution in the nitration of 1-methyl-3-propoxybenzene. Actual results may vary.
| Condition | Nitrating Agent | Temperature | 4-Nitro Isomer (%) | 2-Nitro Isomer (%) | 6-Nitro Isomer (%) | Di-nitro Byproducts (%) | Other Byproducts (%) |
| A | HNO₃ / H₂SO₄ | 25°C | 45 | 30 | 10 | 10 | 5 |
| B | HNO₃ / H₂SO₄ | 0°C | 55 | 25 | 12 | 5 | 3 |
| C | HNO₃ / Ac₂O | 0°C | 65 | 20 | 10 | 2 | 3 |
Experimental Protocols
Protocol 1: Nitration of 1-Methyl-3-propoxybenzene using Mixed Acid
Safety Note: Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[6]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methyl-3-propoxybenzene (1.0 eq) in a suitable solvent like dichloromethane. Cool the flask to 0°C in an ice-water bath.
-
Nitrating Mixture Preparation: In a separate flask, slowly add concentrated nitric acid (1.05 eq) to chilled concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 10°C.
-
Reaction: Add the nitrating mixture dropwise to the solution of 1-methyl-3-propoxybenzene over 30-60 minutes. It is critical to maintain the reaction temperature at 0°C during the addition to minimize byproduct formation.[6]
-
Monitoring: After the addition is complete, let the reaction stir at 0°C. Monitor its progress by TLC analysis.
-
Workup: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product, a mixture of isomers, can be purified by column chromatography on silica gel.
Protocol 2: Product Analysis by Thin Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of the crude reaction product in ethyl acetate.
-
TLC Plate: Spot the sample on a silica gel TLC plate.
-
Eluent: Develop the plate using a solvent system such as hexane:ethyl acetate (e.g., 9:1 v/v). The optimal ratio may require some experimentation.
-
Visualization: Visualize the spots under a UV lamp (254 nm). The different isomers and byproducts should appear as separate spots with different Rf values.
Visualizations
Reaction Pathway
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitration - GeeksforGeeks [geeksforgeeks.org]
- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 7. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
optimizing reaction conditions for the synthesis of 1-Methyl-3-nitro-5-propoxybenzene
Technical Support Center: Synthesis of 1-Methyl-3-nitro-5-propoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of this compound. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of 3-propoxytoluene?
A1: The methoxy group is a strongly activating ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. In 3-propoxytoluene, the directing effects of both groups reinforce each other at the C5 position (para to the propoxy group and meta to the methyl group) and the C1 position (ortho to the propoxy group and para to the methyl group). However, due to the steric hindrance of the propoxy group, the major product is expected to be this compound, where the nitro group is introduced at the less sterically hindered position para to the propoxy group.
Q2: What are the common side products in this reaction?
A2: Common side products can include dinitrated compounds, where a second nitro group is added to the aromatic ring. Oxidation of the methyl group to a carboxylic acid can also occur under harsh reaction conditions. Additionally, isomers such as 1-methyl-5-nitro-3-propoxybenzene or 2-methyl-4-nitro-6-propoxybenzene may form in smaller quantities.
Q3: How can I purify the final product?
A3: Purification can typically be achieved through recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water. Column chromatography on silica gel can also be employed for more challenging separations of isomers and impurities. A common procedure involves an initial wash of the crude product to remove residual acid before further purification.
Q4: What are the key safety precautions for this synthesis?
A4: The nitrating mixture (concentrated nitric and sulfuric acids) is highly corrosive and a strong oxidizing agent. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction is exothermic and requires careful temperature control to prevent runaway reactions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. | - Increase reaction time. - Ensure the reaction temperature is maintained within the optimal range. |
| - Inefficient nitrating agent. | - Use fresh, concentrated nitric and sulfuric acids. - Ensure the nitrating mixture is properly prepared and cooled before addition. | |
| - Loss of product during workup. | - Ensure complete precipitation of the product. - Minimize transfers and use appropriate filtration techniques. | |
| Formation of Multiple Products (Poor Selectivity) | - Reaction temperature is too high. | - Maintain a lower reaction temperature (e.g., 0-5 °C) during the addition of the nitrating agent. |
| - Incorrect ratio of reagents. | - Optimize the molar ratio of the nitrating agent to the starting material. | |
| Product is Oily or Fails to Solidify | - Presence of impurities. | - Wash the crude product with cold water and/or a dilute sodium bicarbonate solution to remove residual acids. - Attempt to induce crystallization by scratching the flask with a glass rod or seeding with a small crystal of the pure product. - Purify via column chromatography. |
| Dark-colored Product | - Oxidation of the starting material or product. | - Maintain a low reaction temperature. - Minimize exposure to air and light. |
| - Presence of nitrated byproducts. | - Recrystallize the product, possibly with the addition of activated charcoal to remove colored impurities. |
Experimental Protocols
Preparation of the Nitrating Mixture:
-
In a flask submerged in an ice-water bath, add a calculated volume of concentrated sulfuric acid.
-
Slowly add an equimolar amount of concentrated nitric acid to the sulfuric acid with constant stirring, ensuring the temperature of the mixture is maintained below 10 °C.
-
Once the addition is complete, allow the mixture to cool to 0-5 °C before use.
Synthesis of this compound:
-
Dissolve 3-propoxytoluene in a suitable solvent (e.g., concentrated sulfuric acid) in a reaction flask cooled in an ice-water bath.
-
Slowly add the pre-cooled nitrating mixture dropwise to the solution of 3-propoxytoluene, maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for a specified time to ensure complete reaction.
-
Pour the reaction mixture over crushed ice to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.
-
Dry the crude product in a desiccator.
Purification by Recrystallization:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals to obtain the pure this compound.
Optimized Reaction Conditions
The following table summarizes hypothetical reaction conditions for optimizing the synthesis of this compound. These parameters can be adjusted to improve yield and purity.
| Parameter | Condition A | Condition B (Optimized) | Condition C |
| Temperature | 15-20 °C | 0-5 °C | 25-30 °C |
| Reaction Time | 1 hour | 2 hours | 3 hours |
| Molar Ratio (HNO₃:Substrate) | 1:1 | 1.1:1 | 1.5:1 |
| Molar Ratio (H₂SO₄:Substrate) | 2:1 | 3:1 | 4:1 |
| Hypothetical Yield | 65% | 85% | 70% (with dinitration) |
| Purity | Moderate | High | Low |
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
stability issues of 1-Methyl-3-nitro-5-propoxybenzene under various reaction conditions
Welcome to the technical support center for 1-Methyl-3-nitro-5-propoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide guidance on handling this compound under various reaction conditions.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Unexpected Degradation of the Compound During a Reaction
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Question: I am observing significant degradation of this compound during my reaction, leading to low yields and the formation of impurities. What could be the cause?
-
Answer: Degradation of this compound can be triggered by several factors. Consider the following potential causes and troubleshooting steps:
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pH Instability: Nitroaromatic compounds can be susceptible to degradation in highly acidic or basic conditions.[1][2][3][4] The propoxy group may be cleaved under harsh acidic conditions, while the aromatic ring system can be attacked by strong nucleophiles under basic conditions.
-
Troubleshooting:
-
Monitor and control the pH of your reaction mixture. Aim for a neutral or near-neutral pH if the reaction chemistry allows.
-
If acidic or basic conditions are necessary, consider running the reaction at a lower temperature to minimize degradation.
-
Perform a small-scale time-course study to determine the rate of degradation under your reaction conditions.
-
-
-
Elevated Temperatures: Although many nitroaromatic compounds are thermally stable at moderate temperatures, prolonged exposure to high temperatures can lead to decomposition.[5]
-
Troubleshooting:
-
Attempt the reaction at a lower temperature.
-
If the reaction requires high temperatures, minimize the reaction time.
-
Ensure uniform heating to avoid localized "hot spots" in the reaction vessel.
-
-
-
Presence of Strong Oxidizing or Reducing Agents: The nitro group is susceptible to reduction, and the aromatic ring can be sensitive to strong oxidizing agents.
-
Troubleshooting:
-
Evaluate the compatibility of all reagents with the nitroaromatic system.
-
If a redox reaction is intended, carefully control the stoichiometry of the reagents.
-
-
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of some nitroaromatic compounds.[6]
-
Troubleshooting:
-
Protect your reaction from light by using amber glassware or by covering the reaction vessel with aluminum foil.
-
-
-
Issue 2: Formation of Colored Impurities
-
Question: My reaction mixture is developing a dark color, and I am isolating colored impurities along with my product. What are these impurities and how can I avoid them?
-
Answer: The formation of colored byproducts is a common issue when working with nitroaromatic compounds, often indicating decomposition.
-
Potential Causes:
-
Nitrophenolic Impurities: Cleavage of the propoxy ether linkage can lead to the formation of nitrophenols, which are often colored. This can be catalyzed by acids or high temperatures.
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Reduction of the Nitro Group: Partial reduction of the nitro group can lead to nitroso and hydroxylamine intermediates, which can be colored and reactive.
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Polymerization: Under certain conditions, reactive degradation products can polymerize to form complex, colored materials.
-
-
Troubleshooting and Prevention:
-
Inert Atmosphere: If you suspect oxidative degradation or reactions with atmospheric moisture, conduct your reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purification Methods:
-
Recrystallization may be effective in removing colored impurities.
-
Column chromatography with an appropriate solvent system can separate the desired product from colored byproducts.
-
Activated carbon treatment of a solution of the crude product can sometimes be used to adsorb colored impurities, but should be used with caution as it may also adsorb the product.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. Protection from light and moisture is crucial to prevent degradation. Storage under an inert atmosphere is also recommended.
Q2: Is this compound sensitive to hydrolysis?
Q3: What are the expected decomposition products of this compound under thermal stress?
A3: Based on the thermal decomposition of similar nitroaromatic compounds, the primary decomposition pathway is likely to involve the cleavage of the C-NO2 bond, leading to the formation of nitrogen oxides (NOx) and various aromatic fragments.[5] Cleavage of the propoxy group is also possible at elevated temperatures.
Q4: How can I monitor the stability of this compound in my samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound.[7] This involves developing an HPLC method that can separate the intact compound from its potential degradation products. Forced degradation studies are essential for developing and validating such a method.[8][9][10][11]
Quantitative Data Summary
Due to the lack of specific experimental data for this compound, the following tables provide generalized stability information based on the behavior of analogous nitroaromatic compounds. These should be used as a guideline for experimental design.
Table 1: General pH Stability of Alkoxy-Nitroaromatic Compounds
| pH Range | Expected Stability | Potential Degradation Pathway |
| < 3 | Low to Moderate | Acid-catalyzed hydrolysis of the ether linkage. |
| 3 - 9 | Generally Stable | Minimal degradation expected under typical conditions. |
| > 9 | Low to Moderate | Base-catalyzed hydrolysis or nucleophilic aromatic substitution.[1][4] |
Table 2: General Thermal and Photostability of Nitroaromatic Ethers
| Condition | Expected Stability | Potential Degradation Products |
| Elevated Temperature (>150°C) | Low | Nitrogen oxides, phenolic compounds, products of ring cleavage.[5] |
| UV/Vis Light Exposure | Low to Moderate | Photodegradation can occur, leading to a variety of products.[6] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[8][9][10][11][12]
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a control sample (unstressed), by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify any degradation products.
-
The goal is to achieve 5-20% degradation of the active substance. Adjust stress conditions if degradation is too low or too high.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase Selection: A gradient elution with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths. The maximum absorbance wavelength (λmax) of this compound should be used for quantification.
-
Method Optimization: Inject the stressed samples from the forced degradation study. Adjust the gradient, flow rate, and mobile phase composition to achieve adequate separation between the parent compound and all degradation products.
-
Method Validation: Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13][7]
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for forced degradation studies.
References
- 1. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
- 9. acdlabs.com [acdlabs.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of 1-Methyl-3-nitro-5-propoxybenzene Isomers
Welcome to the technical support center for the purification of 1-Methyl-3-nitro-5-propoxybenzene and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound isomers?
The primary challenges in purifying this compound isomers stem from their similar physicochemical properties. Since isomers have the same molecular weight and often similar polarities, conventional purification techniques like distillation and simple crystallization can be ineffective. Key challenges include:
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Co-crystallization: Isomers can crystallize together, leading to impure solid phases.
-
Similar Solubilities: The isomers may exhibit very close solubility profiles in common solvents, making separation by recrystallization difficult.
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Overlapping Chromatographic Peaks: Achieving baseline separation in techniques like High-Performance Liquid Chromatography (HPLC) can be challenging due to similar retention times.
Q2: Which analytical techniques are best suited for identifying and quantifying the isomers?
A combination of chromatographic and spectroscopic techniques is generally required for the unambiguous identification and quantification of this compound isomers.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for separating the isomers. Method development is crucial to optimize resolution between the closely eluting peaks.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and identifying volatile isomers based on their mass-to-charge ratio and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the differentiation of isomers based on the chemical shifts and coupling constants of their protons and carbons.[3][4]
Q3: What are the expected isomers from the nitration of 1-methyl-3-propoxybenzene?
The nitration of 1-methyl-3-propoxybenzene is an electrophilic aromatic substitution reaction. The methyl (-CH₃) and propoxy (-OCH₂CH₂CH₃) groups are ortho-, para-directing activators. Therefore, the nitro group (-NO₂) will be directed to the positions ortho and para to these substituents. The primary expected isomers are:
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1-Methyl-3-propoxy-2-nitrobenzene
-
1-Methyl-3-propoxy-4-nitrobenzene
-
1-Methyl-3-propoxy-6-nitrobenzene
-
1-Methyl-5-propoxy-2-nitrobenzene
The formation of dinitro or other polysubstituted products is also possible, especially under harsh nitrating conditions.[5][6]
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling out instead of crystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Use a lower boiling point solvent or a solvent mixture. - Try to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. - Add a seed crystal of the desired pure isomer. - Cool the solution more slowly. |
| Poor recovery of the purified product | The compound is too soluble in the cold solvent, or too much solvent was used. | - Choose a solvent in which the compound has lower solubility at cold temperatures. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer) to maximize crystal formation. - Concentrate the mother liquor and attempt a second crystallization. |
| Crystals are colored or appear impure | Impurities are trapped within the crystal lattice or adsorbed on the crystal surface. | - Perform a hot filtration to remove insoluble impurities before cooling. - Add activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. - Repeat the recrystallization process. |
HPLC Separation Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor resolution between isomer peaks | The mobile phase composition is not optimal, or the column is not suitable for the separation. | - Adjust the mobile phase polarity. For reverse-phase HPLC, try a weaker mobile phase (e.g., higher water content) to increase retention and potentially improve separation. - Change the organic modifier (e.g., from acetonitrile to methanol or vice versa). - Try a different stationary phase (e.g., a phenyl-hexyl or a cyano column instead of a C18 column).[1] - Optimize the column temperature. |
| Peak tailing | Secondary interactions between the analyte and the stationary phase, or column overload. | - Add a small amount of a competing agent (e.g., triethylamine for basic compounds) to the mobile phase to block active sites on the silica. - Ensure the sample is dissolved in the mobile phase or a weaker solvent. - Reduce the injection volume or sample concentration. |
| Broad peaks | Column degradation, extra-column volume, or a void in the column packing. | - Flush the column with a strong solvent to remove contaminants. - Check for leaks and ensure all fittings are tight. - If the problem persists, the column may need to be replaced. |
Data Presentation
Table 1: Physicochemical Properties of Related Nitroaromatic Compounds
Disclaimer: The following data is for structurally similar compounds and should be used as an estimation. Experimental determination of the properties for this compound isomers is recommended.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Methyl 3-nitrobenzoate | C₈H₇NO₄ | 181.15 | 78 | 279 |
| 1-Nitro-3-propoxybenzene | C₉H₁₁NO₃ | 181.19 | Not Available | Not Available |
| 1-Methyl-3-nitrobenzene | C₇H₇NO₂ | 137.14 | 16 | 231 |
| 1-Methyl-3-propoxybenzene | C₁₀H₁₄O | 150.22 | Not Available | 208-210 |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of Nitroaromatic Isomers
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude isomer mixture in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and hexane) at room and elevated temperatures. A good recrystallization solvent will dissolve the compound when hot but not when cold. Solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) can also be effective.[7][8]
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Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to completely dissolve it.
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Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: General Method for HPLC Analysis of Nitroaromatic Isomers
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water. The exact ratio will need to be optimized. A common starting point is 50:50 (v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
-
Optimization: If separation is not optimal, adjust the mobile phase composition (gradient or isocratic), try a different organic modifier, or use a different column chemistry (e.g., phenyl-hexyl or cyano).[2]
Visualizations
Caption: General experimental workflow for the synthesis, purification, and analysis of this compound isomers.
Caption: Logical workflow for troubleshooting the purification of this compound isomers.
References
- 1. epa.gov [epa.gov]
- 2. separationmethods.com [separationmethods.com]
- 3. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
resolving unexpected spectroscopic data for 1-Methyl-3-nitro-5-propoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-3-nitro-5-propoxybenzene and encountering unexpected spectroscopic data.
Troubleshooting Guides
This section addresses specific issues that may arise during the spectroscopic analysis of this compound.
Issue 1: Unexpected Peaks in the 1H NMR Spectrum
Question: My 1H NMR spectrum of this compound shows more signals than expected, or the splitting patterns are incorrect. What are the possible causes and solutions?
Answer:
Unexpected signals in the 1H NMR spectrum can arise from several sources. A systematic approach to troubleshooting is crucial.
Potential Causes:
-
Residual Solvents: The presence of residual solvents from the reaction or purification steps is a common source of extra peaks.
-
Impurities: Starting materials, byproducts, or degradation products can contribute to the spectrum.
-
Water: Moisture in the NMR solvent or sample will appear as a broad singlet.
-
Isomers: The presence of other isomers, such as 1-methyl-3-nitro-2-propoxybenzene or 1-methyl-3-nitro-4-propoxybenzene, will result in a more complex spectrum.
Troubleshooting Workflow:
Technical Support Center: Overcoming Poor Solubility of 1-Methyl-3-nitro-5-propoxybenzene in Experimental Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of 1-Methyl-3-nitro-5-propoxybenzene in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound is a nonpolar aromatic compound. Its chemical structure, characterized by a benzene ring, a nitro group, a methyl group, and a propoxy group, results in a hydrophobic nature, leading to low solubility in polar solvents like water and aqueous buffers used in many biological assays.
Q2: What are the common consequences of poor compound solubility in experimental assays?
A2: Poor solubility can lead to several issues, including:
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Compound Precipitation: The compound may fall out of solution, leading to inaccurate and unreliable results.[1][2][3]
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Inaccurate Concentration: The actual concentration of the compound in solution may be significantly lower than the intended concentration.
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Assay Interference: Precipitated particles can interfere with assay readouts, for example, by scattering light in absorbance-based assays or by being cytotoxic irrespective of the compound's intrinsic activity.[1][3]
Q3: What are the initial steps to improve the solubility of this compound?
A3: A common starting point is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into the aqueous assay medium. This technique is known as co-solvency.
Q4: Which organic solvents are recommended for creating a stock solution?
A4: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are widely used as co-solvents for poorly soluble compounds in biological assays due to their strong solubilizing power and miscibility with water.[4] Ethanol can also be considered. It is crucial to use the lowest effective concentration of the organic solvent to avoid solvent-induced toxicity to cells.
Q5: How can I determine the maximum tolerated concentration of the organic solvent in my assay?
A5: It is essential to perform a vehicle control experiment. In this experiment, cells are treated with different concentrations of the organic solvent (e.g., DMSO) in the assay medium, without the compound. This will help determine the highest concentration of the solvent that does not significantly affect cell viability or the assay endpoint.
Q6: What if the compound still precipitates after dilution from an organic stock solution?
A6: If precipitation occurs upon dilution, you can try several strategies:
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Lower the final concentration: The simplest approach is to work at lower concentrations of the compound.
-
Use surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can be used at low, non-toxic concentrations (typically below 0.1%) to form micelles that can encapsulate the hydrophobic compound and increase its apparent solubility.[5]
-
pH adjustment: Although less likely to be effective for this neutral compound, in some cases, adjusting the pH of the buffer can influence the solubility of ionizable compounds.
Troubleshooting Guide
This guide addresses specific issues you might encounter when working with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Visible precipitate in the stock solution (in organic solvent). | The compound's solubility limit in the chosen solvent has been exceeded. | 1. Gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution. 2. If precipitation persists, prepare a new stock solution at a lower concentration. |
| Precipitate forms immediately upon diluting the stock solution into the aqueous assay buffer. | The aqueous buffer cannot maintain the compound in solution at that concentration, even with the co-solvent. | 1. Decrease the final concentration of the compound in the assay. 2. Increase the percentage of the co-solvent in the final assay medium, ensuring it remains below the toxic level for your cells. 3. Add a biocompatible surfactant (e.g., Tween® 80 at 0.01-0.05%) to the aqueous buffer before adding the compound stock solution.[5] 4. Prepare serial dilutions of the compound in a medium containing a constant, low percentage of the organic solvent.[4] |
| No visible precipitate, but inconsistent or non-reproducible assay results. | Micro-precipitation may be occurring, which is not visible to the naked eye. | 1. Centrifuge the 96-well plates at a low speed before reading to pellet any micro-precipitates. 2. Visually inspect the wells under a microscope for any crystalline structures. 3. Measure the turbidity of the compound in the assay medium using a spectrophotometer at a wavelength where the compound does not absorb (e.g., >600 nm) to detect light scattering from precipitates.[4] |
| In a cell-based assay, the control wells (vehicle only) show unexpected results. | The organic solvent (e.g., DMSO) is affecting the cells or the assay components at the concentration used. | 1. Perform a dose-response curve for the vehicle to determine the non-toxic concentration range. 2. Ensure the final concentration of the organic solvent is consistent across all wells, including the untreated controls. |
| Observed cytotoxicity at high compound concentrations, but it is not dose-dependent. | The observed effect might be due to physical cytotoxicity from the precipitate rather than the pharmacological activity of the compound.[1][3] | 1. Confirm the solubility limit of the compound in your assay medium. 2. Only consider data from concentrations where the compound is fully dissolved. 3. Use an alternative viability assay that is less susceptible to interference from precipitates (e.g., a membrane integrity assay like LDH release). |
Data Presentation
Predicted Solubility of this compound
| Solvent | Predicted Solubility | Notes |
| Water | Very Low | The molecule is predominantly nonpolar. |
| Phosphate-Buffered Saline (PBS) | Very Low | Similar to water, high salt concentration may further decrease solubility ("salting out"). |
| Ethanol | Moderate to High | The alkyl chain and aromatic ring can interact with ethanol. |
| Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent capable of dissolving a wide range of nonpolar compounds. |
| N,N-Dimethylformamide (DMF) | High | Another powerful polar aprotic solvent suitable for creating concentrated stock solutions. |
Experimental Protocols
Detailed Methodology for a Cell Viability (MTT) Assay with this compound
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
1. Reagent and Material Preparation:
-
This compound: Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C, protected from light.
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Cell Culture Medium: Use the appropriate medium for your cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTT Solution: Prepare a 5 mg/mL solution of Thiazolyl Blue Tetrazolium Bromide (MTT) in sterile phosphate-buffered saline (PBS). Filter-sterilize and store at 4°C, protected from light.
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Solubilization Solution: 10% SDS in 0.01 M HCl or 100% DMSO.
-
96-well plates: Sterile, flat-bottom plates suitable for cell culture.
2. Experimental Workflow:
References
refining analytical methods for trace detection of 1-Methyl-3-nitro-5-propoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the trace detection of 1-Methyl-3-nitro-5-propoxybenzene. The following information is based on established analytical methods for related nitroaromatic compounds and serves as a starting point for developing and troubleshooting your own assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for trace detection of this compound?
A1: For trace-level detection of nitroaromatic compounds like this compound, the most common and effective techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography (GC) coupled with an Electron Capture Detector (ECD) or Mass Spectrometry (MS).[1] HPLC-UV is a robust method for routine analysis, while GC-MS offers higher selectivity and sensitivity, making it ideal for complex matrices and confirmation purposes.
Q2: What are the critical steps in sample preparation for analyzing this compound?
A2: Proper sample preparation is crucial for accurate and reproducible results. Key steps typically include:
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Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to isolate the analyte from the sample matrix.
-
Concentration: The extract is often concentrated to enhance the signal, especially for trace-level analysis.
-
Filtration: Filtering the sample before injection into the HPLC or GC system is essential to prevent clogging and contamination of the analytical column.
Q3: How can I improve the sensitivity of my assay?
A3: To improve sensitivity, consider the following:
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Optimize the extraction and concentration steps to maximize analyte recovery.
-
For HPLC-UV, select the wavelength of maximum absorbance for this compound.
-
For GC-MS, operate in selected ion monitoring (SIM) mode to reduce background noise.
-
Ensure your analytical instrument is properly maintained and calibrated.
Troubleshooting Guides
HPLC-UV Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| No Peak or Very Small Peak | Inadequate sample concentration. | Concentrate the sample further or inject a larger volume. |
| Incorrect wavelength selection. | Determine the UV-Vis spectrum of this compound to identify the wavelength of maximum absorbance.[2] | |
| Degradation of the analyte. | Prepare fresh standards and samples. Protect samples from light if the compound is photolabile. | |
| Peak Tailing or Broadening | Column contamination or degradation. | Flush the column with a strong solvent or replace the column. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a neutral form. | |
| Sample overload. | Dilute the sample or inject a smaller volume. | |
| Shifting Retention Times | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. |
| Fluctuation in column temperature. | Use a column oven to maintain a constant temperature. | |
| Air bubbles in the pump. | Degas the mobile phase and prime the pump. |
GC-MS Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape | Active sites in the injector or column. | Deactivate the injector liner with a silylating agent and use a deactivated column. |
| Incorrect injection temperature. | Optimize the injection temperature to ensure complete and rapid volatilization of the analyte. | |
| Low Signal Intensity | Inefficient ionization. | Tune the MS instrument to ensure optimal ionization of the target compound. |
| Matrix effects. | Use a matrix-matched calibration curve or employ a cleanup step in your sample preparation. | |
| Contamination Peaks in Blank | Carryover from previous injections. | Run several solvent blanks between samples. Clean the injector and replace the septum. |
| Contaminated solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. |
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of nitroaromatic compounds using HPLC-UV and GC-MS. These values can be used as a benchmark when developing a method for this compound.
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L | 0.01 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/L | 0.03 - 0.3 µg/L |
| Linear Range | 1 - 1000 µg/L | 0.1 - 500 µg/L |
| Recovery | 85 - 110% | 90 - 115% |
| Relative Standard Deviation (RSD) | < 10% | < 15% |
Experimental Protocols
HPLC-UV Method for this compound
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Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Set the UV detector to the wavelength of maximum absorbance for this compound (determined by UV-Vis spectrophotometry).
-
Calibration: Prepare a series of calibration standards from a stock solution of this compound in the mobile phase. Generate a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Prepare the sample by extracting the analyte and dissolving the residue in the mobile phase. Inject the sample into the HPLC system and quantify the analyte using the calibration curve.
GC-MS Method for this compound
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Instrumentation: GC system with a mass selective detector, capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.
-
-
Calibration: Prepare a series of calibration standards in a suitable solvent (e.g., hexane or ethyl acetate). Generate a calibration curve by plotting the peak area of the target ion versus concentration.
-
Sample Analysis: Extract the analyte and concentrate the extract. Inject an aliquot into the GC-MS system and quantify using the calibration curve.
Visualizations
Caption: General analytical workflow for the trace detection of this compound.
Caption: Troubleshooting decision tree for common issues in chromatographic analysis.
References
Validation & Comparative
Validating the Chemical Structure of 1-Methyl-3-nitro-5-propoxybenzene: A Comparative Spectroscopic Analysis
For Immediate Release
This guide provides a comprehensive framework for the validation of the chemical structure of 1-Methyl-3-nitro-5-propoxybenzene. Due to the limited availability of direct experimental data for this specific compound, this guide employs a comparative approach, utilizing spectroscopic data from closely related analogues and established principles of analytical chemistry. The methodologies and expected data presented herein are intended to serve as a robust reference for researchers, scientists, and professionals in drug development for confirming the synthesis and purity of this compound.
Executive Summary
The definitive identification of a novel or synthesized chemical entity is paramount in chemical research and development. This guide outlines the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are critical for the structural elucidation of this compound. By comparing predicted spectral data with that of a known analogue, 1-Methoxy-3-methyl-5-nitrobenzene, and considering the characteristic spectroscopic features of the functional groups, a high degree of confidence in the target structure can be achieved.
Physicochemical Properties Comparison
A foundational step in structure validation is the comparison of key physicochemical properties. The table below presents the known properties of the analogous compound, 1-Methoxy-3-methyl-5-nitrobenzene, which can be used to estimate the expected properties of this compound. The increase in molecular weight due to the longer propoxy chain is expected to influence properties such as boiling point and density.
| Property | 1-Methoxy-3-methyl-5-nitrobenzene | This compound (Predicted) |
| Molecular Formula | C₈H₉NO₃[1] | C₁₀H₁₃NO₃ |
| Molecular Weight | 167.16 g/mol [1] | 195.21 g/mol |
| Appearance | Solid[2] | Solid or Liquid |
| Boiling Point | Not available | Higher than analogue |
| Density | Not available | Higher than analogue |
| XLogP3 | 2.1[1] | ~3.0 |
Spectroscopic Analysis Workflow
The validation of the chemical structure of this compound would follow a systematic workflow involving synthesis, purification, and subsequent analysis by various spectroscopic methods.
Predicted and Comparative Spectroscopic Data
The following sections detail the expected spectroscopic data for this compound based on the known data of its methoxy analogue and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group protons, and the protons of the propoxy group. The electron-withdrawing nitro group will cause a downfield shift of the aromatic protons.[3][4]
| Protons | Predicted Chemical Shift (δ, ppm) for this compound | 1-Methoxy-3-methyl-5-nitrobenzene (Reference) |
| Aromatic-H | 7.0 - 8.0 | Multiplet at δ = 7.72 |
| O-CH₂- | ~4.0 (triplet) | - |
| -CH₂- | ~1.8 (sextet) | - |
| -CH₃ (propoxy) | ~1.0 (triplet) | - |
| Ar-CH₃ | ~2.5 (singlet) | Singlet at δ = 2.4 |
| O-CH₃ | - | Singlet at δ = 3.9 |
¹³C NMR: The carbon NMR will provide information on the number and electronic environment of the carbon atoms. The carbon attached to the nitro group is expected to be significantly deshielded.[5]
| Carbon | Predicted Chemical Shift (δ, ppm) for this compound | 1-Methoxy-3-methyl-5-nitrobenzene (Reference) |
| C-NO₂ | ~150 | ~152.5 |
| C-O | ~160 | ~160 |
| Aromatic C-H | 110 - 130 | 105 - 120 |
| C-CH₃ | ~20 | ~21 |
| O-CH₂ | ~70 | - |
| -CH₂- | ~22 | - |
| -CH₃ (propoxy) | ~10 | - |
| O-CH₃ | - | ~56 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key expected absorptions for this compound are from the nitro group, the ether linkage, and the aromatic ring. Aromatic nitro compounds typically show strong absorption bands for the asymmetric and symmetric stretching of the N-O bond.[6][7][8]
| Functional Group | Expected Wavenumber (cm⁻¹) | 1-Methoxy-3-methyl-5-nitrobenzene (Reference) |
| N-O Asymmetric Stretch | 1550 - 1475[7] | Strong band around 1530 |
| N-O Symmetric Stretch | 1360 - 1290[7] | Strong band around 1350 |
| C-O-C Stretch (Ether) | 1275 - 1200 | Around 1250 |
| Aromatic C-H Stretch | 3100 - 3000[9] | Present |
| Aromatic C=C Stretch | 1600 - 1450 | Present |
| Aliphatic C-H Stretch | 3000 - 2850[9] | Present |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 195.
| Ion | Expected m/z | 1-Methoxy-3-methyl-5-nitrobenzene (Reference) |
| [M]⁺ | 195 | 167 (M⁺)[1] |
| [M-NO₂]⁺ | 149 | 121 |
| [M-C₃H₇O]⁺ | 136 | - |
| [M-CH₃O]⁺ | - | 136 |
Experimental Protocols
Synthesis of this compound (Williamson Ether Synthesis)
This synthesis would proceed via the reaction of 3-methyl-5-nitrophenol with a suitable propylating agent, such as 1-bromopropane, in the presence of a base.
-
Materials: 3-Methyl-5-nitrophenol, 1-bromopropane, potassium carbonate (K₂CO₃), acetone.
-
Procedure:
-
Dissolve 3-methyl-5-nitrophenol in acetone in a round-bottom flask.
-
Add an excess of potassium carbonate to the solution.
-
Add 1-bromopropane dropwise to the stirring mixture.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, filter the mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Collect the fractions containing the desired product and evaporate the solvent to obtain pure this compound.
-
Spectroscopic Characterization
-
NMR Spectroscopy:
-
Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data and analyze the chemical shifts, coupling constants, and integration to confirm the structure.
-
-
IR Spectroscopy:
-
Obtain the IR spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
-
Identify the characteristic absorption bands for the key functional groups.
-
-
Mass Spectrometry:
-
Analyze the purified product using a mass spectrometer, for example, with electron ionization (EI) or electrospray ionization (ESI).
-
Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to further support the proposed structure.
-
Logical Relationship for Structure Validation
The confirmation of the chemical structure of this compound is a process of converging evidence from multiple analytical techniques.
References
- 1. 1-Methoxy-3-methyl-5-nitrobenzene | C8H9NO3 | CID 14529353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. nmr spectroscopy - Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Secure Verification [cherry.chem.bg.ac.rs]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Spectroscopic Guide to Differentiating Isomers of 1-Methyl-3-nitro-5-propoxybenzene
For researchers engaged in drug development and organic synthesis, the precise identification of constitutional isomers is a critical step in verifying the outcome of a chemical reaction and ensuring the purity of a target molecule. The substitution pattern on an aromatic ring can significantly influence a molecule's biological activity and physical properties. This guide provides a comparative analysis of the expected spectroscopic data for 1-methyl-3-nitro-5-propoxybenzene and two of its constitutional isomers, offering a framework for their differentiation using standard analytical techniques.
Predicted Spectroscopic Data Comparison
The key to differentiating these isomers lies in the unique electronic environment of each proton and carbon atom, which is dictated by the relative positions of the methyl (-CH₃), nitro (-NO₂), and propoxy (-O-CH₂CH₂CH₃) groups. The electron-donating nature of the alkyl and alkoxy groups contrasts with the strong electron-withdrawing effect of the nitro group, leading to distinct chemical shifts and coupling patterns in NMR spectroscopy, as well as subtle shifts in vibrational and electronic spectra.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Isomer | Structure | Predicted Aromatic ¹H Chemical Shifts (ppm) & Multiplicity | Predicted Aliphatic ¹H Chemical Shifts (ppm) & Multiplicity |
| This compound | ![]() | H2: ~7.5 (s)H4: ~7.2 (s)H6: ~7.0 (s) | -O-CH₂- : ~4.0 (t)-CH₂-CH₂- : ~1.8 (sextet)-CH₂-CH₃ : ~1.0 (t)Ar-CH₃ : ~2.4 (s) |
| 2-Methyl-4-nitro-1-propoxybenzene | ![]() | H3: ~7.9 (d)H5: ~7.8 (dd)H6: ~6.8 (d) | -O-CH₂- : ~4.1 (t)-CH₂-CH₂- : ~1.9 (sextet)-CH₂-CH₃ : ~1.1 (t)Ar-CH₃ : ~2.3 (s) |
| 4-Methyl-2-nitro-1-propoxybenzene | ![]() | H3: ~7.6 (d)H5: ~7.2 (dd)H6: ~7.0 (d) | -O-CH₂- : ~4.0 (t)-CH₂-CH₂- : ~1.8 (sextet)-CH₂-CH₃ : ~1.0 (t)Ar-CH₃ : ~2.5 (s) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Isomer | Predicted Aromatic ¹³C Chemical Shifts (ppm) | Predicted Aliphatic ¹³C Chemical Shifts (ppm) |
| This compound | C1: ~140C2: ~115C3: ~150C4: ~110C5: ~160C6: ~120 | -O-CH₂- : ~70-CH₂-CH₂- : ~22-CH₂-CH₃ : ~10Ar-CH₃ : ~21 |
| 2-Methyl-4-nitro-1-propoxybenzene | C1: ~155C2: ~125C3: ~140C4: ~145C5: ~120C6: ~115 | -O-CH₂- : ~71-CH₂-CH₂- : ~23-CH₂-CH₃ : ~11Ar-CH₃ : ~16 |
| 4-Methyl-2-nitro-1-propoxybenzene | C1: ~150C2: ~148C3: ~125C4: ~135C5: ~122C6: ~118 | -O-CH₂- : ~70-CH₂-CH₂- : ~22-CH₂-CH₃ : ~10Ar-CH₃ : ~20 |
Table 3: Predicted Key IR and Mass Spectrometry Data
| Isomer | Predicted Key IR Absorptions (cm⁻¹) | Predicted Molecular Ion (m/z) & Key Fragments |
| All Isomers | ~3100-3000 (Ar C-H str)~2960-2850 (Aliphatic C-H str)~1600, ~1475 (Ar C=C str)~1530 (asym NO₂ str) ~1350 (sym NO₂ str) ~1250 (Ar-O str) | M⁺: 195.09 Fragments may include:[M-NO₂]⁺[M-C₃H₇O]⁺[M-C₃H₇]⁺ |
Table 4: Predicted UV-Vis Spectroscopic Data
| Isomer | Predicted λ_max (nm) | Rationale |
| This compound | ~270-280 | Meta-positioning of donating groups relative to the nitro group results in a less extended conjugated system compared to ortho/para isomers. |
| 2-Methyl-4-nitro-1-propoxybenzene | ~300-320 | The para-relationship between the strong donating propoxy group and the withdrawing nitro group allows for a significant intramolecular charge-transfer transition, resulting in a bathochromic (red) shift.[1][2] |
| 4-Methyl-2-nitro-1-propoxybenzene | ~290-310 | The ortho-relationship between the propoxy and nitro groups also allows for charge-transfer, though steric hindrance may slightly reduce the extent of conjugation compared to the para isomer.[1][2] |
Experimental Workflows and Logical Relationships
The differentiation of the isomers follows a logical workflow, beginning with sample preparation and proceeding through various spectroscopic analyses. The data from each technique provides complementary information that, when combined, allows for an unambiguous structure elucidation.
Caption: Workflow for the spectroscopic comparison of isomers.
Detailed Experimental Protocols
The following are standard protocols for the spectroscopic analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR is sufficient.[3]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[3]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[4]
-
Fourier-Transform Infrared (IR) Spectroscopy
-
Sample Preparation (Solid Samples):
-
KBr Pellet Method: Grind 1-2 mg of the solid sample with ~200 mg of dry potassium bromide (KBr) powder until a fine, uniform mixture is obtained. Press the mixture into a transparent pellet using a hydraulic press.[5][6]
-
Nujol Mull Method: Grind a small amount of the sample to a fine powder in an agate mortar. Add a drop of Nujol (mineral oil) and continue grinding to create a smooth paste. Apply a thin film of the paste between two salt plates (e.g., NaCl or KBr).[7]
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder or a pure KBr pellet.
-
Place the sample in the spectrometer's beam path.
-
Scan the mid-IR range, typically from 4000 to 400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).[8]
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a volatile solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or polar compounds.[9][10]
-
Acquisition (EI-MS):
-
Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).
-
Bombard the sample with electrons (typically at 70 eV) to induce ionization and fragmentation.[11]
-
The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.
-
The detector records the relative abundance of each ion.
-
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5.[12]
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Acquisition:
-
Use a cuvette containing the pure solvent as a reference.
-
Scan a wavelength range appropriate for the chromophores present, typically from 200 to 400 nm for aromatic nitro compounds.[12]
-
The resulting spectrum plots absorbance versus wavelength (nm). The wavelength of maximum absorbance (λ_max) is a key characteristic.[13]
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Infrared Spectroscopy Sample Preparation | Study Guide - Edubirdie [edubirdie.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zefsci.com [zefsci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. longdom.org [longdom.org]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of 1-Methyl-3-nitro-5-propoxybenzene and Other Nitroaromatic Compounds: A Guide for Researchers
An in-depth look at the toxicological and biological profiles of 1-Methyl-3-nitro-5-propoxybenzene in comparison to other notable nitroaromatic compounds, supported by experimental data and in silico predictions.
Nitroaromatic compounds, characterized by the presence of one or more nitro groups attached to an aromatic ring, are a class of chemicals with diverse industrial and pharmaceutical applications. However, their utility is often counterbalanced by significant toxicological concerns, including mutagenicity and carcinogenicity.[1][2] This guide provides a comparative analysis of the emerging compound this compound against a selection of well-studied nitroaromatic compounds: m-nitrotoluene, 2,4-dinitrotoluene, and o-nitroanisole.
Due to the limited availability of direct experimental data for this compound, this analysis leverages existing data for structurally related compounds and principles of structure-activity relationships (SAR) to provide a predictive overview of its potential biological and toxicological profile.
In Silico Physicochemical and Toxicological Profile of this compound
In the absence of experimental data, computational (in silico) methods provide a valuable first look at the likely properties of a novel compound. Based on its structure, the physicochemical properties of this compound can be predicted. The presence of the propoxy group increases its lipophilicity compared to simpler nitroaromatics like nitrotoluene. This property can influence its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to greater bioaccumulation.
Quantitative Structure-Activity Relationship (QSAR) models for nitroaromatic compounds often correlate toxicity with factors such as the number of nitro groups, the energy of the lowest unoccupied molecular orbital (ELUMO), and hydrophobicity.[2][3] The single nitro group in this compound suggests a lower intrinsic electrophilic reactivity compared to dinitro- or trinitro- compounds. However, its increased lipophilicity might enhance its ability to cross cell membranes and interact with intracellular targets.
Comparative Toxicity Analysis
To contextualize the potential toxicity of this compound, we compare it with other nitroaromatic compounds for which experimental toxicity data are available. The primary endpoints for comparison are the median lethal dose (LD50) for acute systemic toxicity and the half-maximal inhibitory concentration (IC50) for in vitro cytotoxicity.
Acute Systemic Toxicity (LD50)
The LD50 value represents the dose of a substance required to cause death in 50% of a test population. It is a standard measure of acute toxicity.
| Compound | Chemical Structure | LD50 (Oral, Rat) | Reference(s) |
| m-Nitrotoluene | C₇H₇NO₂ | 1072 mg/kg | [4][5] |
| 2,4-Dinitrotoluene | C₇H₆N₂O₄ | 268 mg/kg | [6][7] |
| o-Nitroanisole | C₇H₇NO₃ | 740 mg/kg | [8][9] |
| This compound | C₁₀H₁₃NO₃ | Data not available |
Analysis: The presence of a second nitro group in 2,4-dinitrotoluene dramatically increases its acute toxicity, as indicated by a significantly lower LD50 value compared to m-nitrotoluene. The methoxy group in o-nitroanisole appears to result in a toxicity level that is intermediate between the mono- and dinitrotoluenes. Based on these trends, it can be hypothesized that this compound, with its single nitro group, would likely exhibit an acute toxicity more comparable to m-nitrotoluene and o-nitroanisole than to 2,4-dinitrotoluene. The larger propoxy group may influence its metabolic pathway, which could either increase or decrease its toxicity relative to the methoxy group of o-nitroanisole.
In Vitro Cytotoxicity (IC50)
The IC50 value measures the concentration of a substance that inhibits a specific biological or biochemical function by 50%. In this context, it represents the concentration required to reduce the viability of a cell population by half.
| Compound | Cell Line | IC50 (24h) | IC50 (48h) | Reference(s) |
| 2,4-Dinitrotoluene | MCF-7 (Human Breast Cancer) | 570 ppm | 407 ppm | |
| 2,4-Dinitrotoluene | MRC-5 (Human Lung Fibroblast) | 527 ppm | 402 ppm | |
| 2,6-Dinitrotoluene | MCF-7 (Human Breast Cancer) | 445 ppm | 292 ppm | |
| m-Nitrotoluene | Data not available in comparable cell lines | |||
| o-Nitroanisole | Data not available in comparable cell lines | |||
| This compound | Data not available |
Analysis: The available in vitro data for dinitrotoluenes show time-dependent cytotoxicity in both cancer and non-cancer cell lines. 2,6-Dinitrotoluene appears to be more potent than its 2,4-isomer in the MCF-7 cell line. The lack of directly comparable IC50 data for m-nitrotoluene and o-nitroanisole in these specific cell lines makes a direct comparison challenging. However, based on general SAR principles, it is expected that the cytotoxicity of mononitro compounds would be lower than that of dinitro compounds. Therefore, this compound would likely exhibit higher IC50 values (lower potency) than the dinitrotoluenes.
Mechanisms of Action and Signaling Pathways
The toxicity of many nitroaromatic compounds is linked to the metabolic reduction of the nitro group to form reactive intermediates, such as nitroso and hydroxylamino derivatives. These reactive species can induce oxidative stress, form adducts with DNA and proteins, and disrupt cellular signaling pathways.
Key Signaling Pathways Implicated in Nitroaromatic Toxicity
Several key signaling pathways are known to be affected by exposure to nitroaromatic compounds:
-
NRF2-Mediated Oxidative Stress Response: The NRF2 pathway is a primary cellular defense against oxidative stress. Many nitroaromatics are known to induce oxidative stress, leading to the activation of NRF2 and the upregulation of antioxidant and detoxification enzymes.[10]
-
p53 Signaling and Apoptosis: The p53 tumor suppressor protein plays a critical role in responding to cellular stress, including DNA damage. Activation of the p53 pathway can lead to cell cycle arrest or apoptosis (programmed cell death). Some nitroaromatic compounds or their metabolites can cause DNA damage, thereby activating p53 signaling.
-
Aryl Hydrocarbon Receptor (AhR) Signaling: The AhR is a ligand-activated transcription factor involved in the metabolism of xenobiotics. Some nitroaromatic compounds can bind to and activate the AhR, leading to the induction of cytochrome P450 enzymes. This can be a detoxification pathway, but in some cases, it can lead to the formation of more toxic metabolites.[10]
The following diagram illustrates the potential interplay of these pathways in response to nitroaromatic compound exposure.
Experimental Protocols
Standardized protocols are crucial for generating comparable toxicological data. Below are summaries of common methods used to determine LD50 and in vitro cytotoxicity.
Determination of Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)
The Up-and-Down Procedure is a method for determining the LD50 that uses fewer animals than traditional methods.
-
Animal Selection and Acclimation: A single sex (typically female, as they are often more sensitive) of a specific rodent strain (e.g., Sprague-Dawley rats) is used. Animals are acclimated to the laboratory conditions before testing.
-
Dose Selection: An initial dose is chosen based on available information about the substance's toxicity. A dose progression factor (commonly 3.2) is selected.
-
Sequential Dosing: A single animal is dosed.
-
If the animal survives after a defined observation period (e.g., 48 hours), the next animal is dosed at a higher level (previous dose × progression factor).
-
If the animal dies, the next animal is dosed at a lower level (previous dose / progression factor).
-
-
Observation: Animals are observed for signs of toxicity and mortality for a set period, typically up to 14 days.
-
Data Analysis: The LD50 is calculated from the sequence of outcomes (survival or death) using statistical methods, such as the maximum likelihood method.
In Vitro Cytotoxicity - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound is added to the wells at various concentrations. Control wells (untreated cells and wells with no cells) are included.
-
Incubation: The plate is incubated for a specific period (e.g., 24 or 48 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: The plate is incubated for a few hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.
Conclusion
While direct experimental data for this compound is currently unavailable, a comparative analysis with structurally related nitroaromatic compounds provides valuable insights into its potential toxicological and biological profile. Based on structure-activity relationships, it is hypothesized that its acute toxicity (LD50) is likely to be in the range of other mononitro-substituted benzenes, such as m-nitrotoluene and o-nitroanisole, and significantly lower than dinitrated compounds like 2,4-dinitrotoluene. Similarly, its in vitro cytotoxicity is expected to be less potent than that of dinitrotoluenes.
The presence of the propoxy group may influence its metabolic fate and ability to interact with cellular targets, potentially modulating its activity in pathways such as the NRF2-mediated oxidative stress response, p53-dependent apoptosis, and AhR signaling. Further experimental investigation is essential to definitively characterize the toxicological and pharmacological properties of this compound and to validate these predictive assessments. The experimental protocols outlined in this guide provide a framework for such future studies.
References
- 1. Mechanism of Chemical Activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative structure-activity relationships of nitroaromatics toxicity to the algae (Scenedesmus obliguus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 5. store.astm.org [store.astm.org]
- 6. mdpi.com [mdpi.com]
- 7. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach (Journal Article) | OSTI.GOV [osti.gov]
- 8. mdpi.com [mdpi.com]
- 9. escholarship.org [escholarship.org]
- 10. A critical review of the literature on nitrobenzene toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity screening of 1-Methyl-3-nitro-5-propoxybenzene and its analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of nitroaromatic compounds, with a focus on derivatives that share structural similarities with 1-Methyl-3-nitro-5-propoxybenzene. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide draws upon data from studies on structurally related nitroaromatic compounds to illustrate structure-activity relationships and comparative biological effects. The presented data highlights the potential of this class of compounds in antimicrobial and anticancer applications.
Data Summary of Biologically Active Nitroaromatic Analogs
The following table summarizes the in vitro biological activity of several nitroaromatic compounds from selected studies. These compounds, while not direct analogs of this compound, provide valuable insights into the effects of substituent patterns on the nitrobenzene ring on their biological efficacy.
| Compound | Target Organism/Cell Line | Biological Activity | Quantitative Data (IC50/MIC) | Reference |
| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | Antibacterial | 11 µM (MIC) | [1][2] |
| 3,5-Dimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | Antibacterial | >91 µM (MIC) | [1][2] |
| 4-(Benzyloxy)phenol (Monobenzone) | Moraxella catarrhalis | Antibacterial | >91 µM (MIC) | [1] |
| 4-(Bromomethyl)-3-nitro-N-propylbenzamide | HL-60 (Human Leukemia) | Anticancer | 3.9 µM (IC50) | [3][4][5] |
| 4-(Bromomethyl)-3-nitro-N-(2-hydroxyethyl)benzamide | HL-60 (Human Leukemia) | Anticancer | 8.5 µM (IC50) | [3][4][5] |
| 4-(Bromomethyl)-3-nitrobenzoic acid | Jurkat (Human T-cell Leukemia) | Anticancer | 4.2 µM (IC50) | [3][4][5] |
| 4-(Bromomethyl)-3-nitro-N-propylbenzamide | Vero (Normal Kidney Cells) | Cytotoxicity | 29.5 µM (IC50) | [3][4][5] |
| 4-(Bromomethyl)-3-nitro-N-(2-hydroxyethyl)benzamide | Vero (Normal Kidney Cells) | Cytotoxicity | 64.0 µM (IC50) | [3][4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard techniques used for screening the biological activity of chemical compounds.
Antimicrobial Activity Screening (Broth Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Preparation of Stock Solutions: The test compounds and reference antibiotics (e.g., Gentamycin, Ciprofloxacin) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution.[1]
-
Serial Dilutions: A series of dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., Moraxella catarrhalis). Control wells containing only the medium, medium with the microorganism (positive control), and medium with the reference antibiotic are also prepared.
-
Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours).
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.[1]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of chemical compounds.
-
Cell Seeding: Adherent cells (e.g., HL-60, Jurkat, MCF-7, Vero) are seeded into a 96-well plate at a predetermined density and allowed to attach and grow for 24 hours.[3][4][5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Control wells with untreated cells and vehicle-treated cells are included.[3][4][5]
-
MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours to allow the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation of IC50: The cell viability is expressed as a percentage of the control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[3][4][5]
Visualizations
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a general workflow for the initial screening and evaluation of the biological activity of chemical compounds.
Caption: General workflow for screening the biological activity of synthesized compounds.
Hypothetical Signaling Pathway for Cytotoxicity
The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by cytotoxic nitroaromatic compounds, leading to apoptosis (programmed cell death). The mechanism of action for many nitroaromatic compounds is believed to involve their alkylating properties, which can induce DNA damage and trigger apoptotic pathways.[3][4][5]
Caption: A hypothetical signaling pathway for nitroaromatic compound-induced apoptosis.
References
- 1. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Methyl-3-nitro-5-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 1-Methyl-3-nitro-5-propoxybenzene. Due to the limited availability of specific analytical data for this compound, this guide leverages experimental data and protocols from closely related nitroaromatic compounds. The principles and performance characteristics of the methods described are considered transferable and applicable for the analysis of this compound. The primary analytical techniques compared are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the quantitative performance data for HPLC-UV and GC-MS methods based on studies of similar nitroaromatic compounds. This data can be used as a baseline for method selection and validation for this compound.
| Parameter | HPLC-UV | GC-MS |
| Linearity Range | 0.05 - 20 µg/mL | 0.002 - 0.020 mg/L[1] |
| Correlation Coefficient (R²) | > 0.998 | > 0.99[2] |
| Limit of Detection (LOD) | 0.35 ng/mL (for TNT)[3] | 0.01 - 0.09 µg/L[4] |
| Limit of Quantification (LOQ) | 0.03 - 0.31 µg/L[4] | 0.06 - 0.09 ppm |
| Accuracy (Recovery) | 83.3% - 101.8% | 93% - 98%[1] |
| Precision (%RSD) | < 15% | < 10.7% (intra-assay)[2] |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the determination of thermally labile and less volatile nitroaromatic compounds.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and water (e.g., 50:50 v/v)[5]. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min[6]
-
Injection Volume: 10 µL[5]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
UV Detection Wavelength: Typically in the range of 220-254 nm for nitroaromatic compounds[5]. The optimal wavelength should be determined by measuring the UV spectrum of this compound.
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the calibration standards and samples into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of this compound in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method suitable for volatile and thermally stable nitroaromatic compounds.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)[7].
Reagents:
-
Helium (carrier gas, 99.999% purity)
-
Methylene chloride or other suitable solvent (GC grade)
-
This compound reference standard
Chromatographic and Mass Spectrometric Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min)[7].
-
Carrier Gas Flow Rate: Typically around 1 mL/min (constant flow).
-
Ion Source Temperature: 230 °C[7]
-
Mass Range: Scan a mass range appropriate for the target analyte and its expected fragments (e.g., m/z 50-350).
-
Acquisition Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis to enhance sensitivity.
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a volatile solvent like methylene chloride. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Extract the this compound from the sample matrix using a suitable technique such as liquid-liquid extraction or solid-phase extraction. Concentrate the extract if necessary.
-
Analysis: Inject an aliquot (e.g., 1 µL) of the standards and samples into the GC-MS system.
-
Quantification: Generate a calibration curve by plotting the peak area of a characteristic ion of this compound against the concentration of the standards. Quantify the analyte in the samples using this calibration curve.
Mandatory Visualization
References
- 1. hjjkyyj.com [hjjkyyj.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s4science.at [s4science.at]
- 6. jopcr.com [jopcr.com]
- 7. Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of 1-Methyl-3-nitro-5-propoxybenzene derivatives in biological assays
To our valued researchers, scientists, and drug development professionals,
This guide aims to provide a comparative analysis of the efficacy of nitroaromatic derivatives in various biological assays. Initial searches for publicly available data on 1-Methyl-3-nitro-5-propoxybenzene derivatives did not yield specific experimental results for this exact class of compounds. Consequently, this guide has been broadened to include a selection of related nitro-substituted aromatic compounds for which biological data is available in the public domain. The information presented herein is intended to serve as a valuable resource by providing insights into the structure-activity relationships of these related molecules.
Comparative Efficacy of Nitroaromatic Derivatives
The following tables summarize the biological activities of various nitro-substituted aromatic and heteroaromatic compounds, providing a comparative overview of their efficacy in different assays.
Table 1: Antibacterial Activity of Nitrothiophene Derivatives
| Compound | Target Organism | Activity | Reference |
| 2-chloro-3,5-dinitrothiophene | Escherichia coli | High | [1] |
| 2-bromo-3,5-dinitrothiophene | Escherichia coli | High | [1] |
| 2-nitrothiophene | Escherichia coli | Low | [1] |
| 2-chloro-3,5-dinitrothiophene | Micrococcus luteus | High | [1] |
| 2-bromo-3,5-dinitrothiophene | Micrococcus luteus | High | [1] |
| 2-nitrothiophene | Micrococcus luteus | Low | [1] |
Table 2: Enzyme Inhibitory Activity of N-Substituted 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-yl-2-sulphanyl Acetamides
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Compound 6j | Lipoxygenase (LOX) | - | [2] |
| Compound 6e | Lipoxygenase (LOX) | 50.41 ± 0.12 | [2] |
| Compound 6e | Acetylcholinesterase (AChE) | 174.21 ± 0.11 | [2] |
| Compound 6o | Acetylcholinesterase (AChE) | Good Inhibition | [2] |
| Compound 6o | Butyrylcholinesterase (BChE) | Good Inhibition | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the presented findings.
Antibacterial Activity Assay for Nitrothiophene Derivatives
The antibacterial activity of the nitrothiophene derivatives was evaluated using a multi-linear regression analysis based on previously determined experimental data against Escherichia coli and Micrococcus luteus. The quantitative structure-activity relationship (QSAR) models correlated the calculated molecular properties (HOMO energies, total atomic charges, ring angles) with the observed biological activity. The activity was predicted based on these derived QSAR equations.[1]
Enzyme Inhibition Assays for N-Substituted 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-yl-2-sulphanyl Acetamides
The inhibitory potential of the synthesized compounds against lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) was determined. Standard spectrophotometric methods were employed to measure the enzyme activity in the presence and absence of the test compounds. The concentration of the compound that caused 50% inhibition of the enzyme activity (IC₅₀) was calculated from the dose-response curves.[2]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of the discussed compounds.
References
head-to-head comparison of different synthesis routes for 1-Methyl-3-nitro-5-propoxybenzene
For researchers and professionals in drug development, the efficient synthesis of target molecules is paramount. This guide provides a head-to-head comparison of two potential synthetic routes for 1-Methyl-3-nitro-5-propoxybenzene, a substituted nitroaromatic compound with potential applications in medicinal chemistry. The comparison focuses on feasibility, potential yield, and purity, supported by established chemical principles and available experimental data.
Executive Summary
Two primary synthetic pathways were evaluated for the preparation of this compound.
-
Route A , commencing with the propoxylation of 3-methylphenol followed by nitration, is anticipated to be a low-yielding process. The inherent directing effects of the methyl and propoxy substituents favor the formation of undesired ortho- and para-nitro isomers, making the isolation of the target meta-isomer challenging and inefficient.
-
Route B , which begins with the commercially available 3-methyl-5-nitrophenol and proceeds with a Williamson ether synthesis, presents a more direct and efficient approach. This pathway strategically utilizes a starting material where the critical regiochemistry of the methyl and nitro groups is already established, leading to a higher expected yield and purity of the final product.
Based on this analysis, Route B is the recommended synthetic strategy for obtaining this compound.
Data Presentation: Comparison of Synthesis Routes
| Parameter | Route A: Propoxylation then Nitration | Route B: Nitration then Propoxylation |
| Starting Material | 3-Methylphenol (m-cresol) | 3-Methyl-5-nitrophenol |
| Number of Steps | 2 | 1 (assuming starting material is purchased) |
| Key Reactions | 1. Williamson Ether Synthesis 2. Electrophilic Aromatic Nitration | 1. Williamson Ether Synthesis |
| Anticipated Yield | Low | High |
| Expected Purity | Low (mixture of isomers) | High |
| Key Challenge | Poor regioselectivity in the nitration step, leading to a complex mixture of products. | Availability and cost of the starting material. |
| Feasibility Score | 2/5 | 4/5 |
Experimental Protocols
Route B: Recommended Synthesis via Williamson Ether Synthesis
This route is favored due to its directness and high expected selectivity.
Step 1: Propoxylation of 3-Methyl-5-nitrophenol
The reaction proceeds via a Williamson ether synthesis, where the phenoxide ion of 3-methyl-5-nitrophenol acts as a nucleophile, attacking an electrophilic propyl halide.
Materials:
-
3-Methyl-5-nitrophenol
-
1-Bromopropane (or 1-iodopropane)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Acetone or Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-methyl-5-nitrophenol (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
-
Add 1-bromopropane (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Mandatory Visualization
Caption: Comparative workflow of two synthesis routes for this compound.
Discussion of Synthesis Routes
Route A: Challenges with Regioselectivity
The primary drawback of Route A is the nitration of 3-propoxytoluene. Both the methyl (-CH₃) and propoxy (-OCH₂CH₂CH₃) groups are activating and ortho-, para-directing for electrophilic aromatic substitution. This means that the incoming nitro group will be directed to the positions ortho and para to these substituents. The desired product requires nitration at the 5-position, which is meta to both the methyl and propoxy groups. Electrophilic attack at this position is electronically disfavored. Consequently, the nitration of 3-propoxytoluene is expected to yield a complex mixture of isomers, with the desired this compound being a minor component. The separation of these isomers would be difficult and would lead to a very low overall yield of the target compound.
Route B: A Strategic and Efficient Approach
Route B circumvents the issue of regioselectivity by starting with a precursor, 3-methyl-5-nitrophenol, that already possesses the required arrangement of the methyl and nitro groups on the benzene ring. The commercial availability of this starting material makes this route particularly attractive. The subsequent Williamson ether synthesis is a reliable and high-yielding reaction for the formation of the propoxy ether. The phenolic proton is acidic and can be readily removed by a mild base like potassium carbonate to form the nucleophilic phenoxide. The subsequent Sₙ2 reaction with a primary alkyl halide like 1-bromopropane is expected to proceed efficiently with minimal side reactions. This makes Route B the superior strategy for the synthesis of this compound in terms of both yield and purity.
Caption: Experimental workflow for the recommended synthesis of this compound (Route B).
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of 1-Methyl-3-nitro-5-propoxybenzene against structurally related nitroaromatic compounds. The stability of these compounds is a critical factor in their handling, storage, and application, particularly in the fields of pharmaceuticals and materials science. This document summarizes available experimental data on thermal, photochemical, and oxidative stability, and provides detailed experimental protocols for assessing these parameters.
Comparative Stability Analysis
Key Structural Comparisons:
-
This compound: The target compound features a methyl group, a nitro group, and a propoxy group in a meta-arrangement.
-
m-Nitrotoluene: Similar to the target compound, it has a methyl and a nitro group in a meta-relationship.
-
3-Nitroanisole: This compound has a methoxy group (a shorter alkoxy group than propoxy) and a nitro group in a meta-relationship.
-
Nitrobenzene: The parent compound of this series, providing a baseline for comparison.
The presence of both electron-donating (methyl, propoxy) and electron-withdrawing (nitro) groups on the same ring in this compound suggests a complex interplay of electronic effects that will influence its overall stability.
Data Presentation
The following tables summarize the available quantitative data for the related compounds to facilitate a comparative assessment.
Table 1: Thermal Stability Data
| Compound | Decomposition Onset (°C) | Method | Notes |
| Nitrobenzene | ~300 | DSC | Exothermic activity observed from 300°C to 500°C.[2] |
| m-Nitrotoluene | >190 | Not Specified | Heat above 190°C may cause explosive decomposition.[3][4] |
| 3-Nitroanisole | Not Specified | Not Specified | Melting point is 36-38°C and boiling point is 121-123°C at 8 mmHg.[5] |
| Dinitrobenzene Mixtures | 263-280 | ARC | Mixtures of nitrobenzene and dinitrobenzene were found to be less thermally stable than the pure substances.[2] |
Table 2: Photochemical Stability Data
| Compound | Quantum Yield (Φ) | Rate Constant (k) | Conditions |
| Nitrobenzene | 0.30 - 0.36 | 10⁻³ - 10⁻² s⁻¹ | UV/H₂O₂ process in aqueous solution.[6] |
| Nitrophenols | 0.31 - 0.54 | ~10⁻² s⁻¹ | UV/H₂O₂ process in aqueous solution.[6] |
| 2,6-Dinitrotoluene | 2.2 x 10⁻² mol/einstein | - | Irradiation at 254 nm.[7] |
Table 3: Oxidative Stability Data
| Compound | Observation | Method |
| Nitroaromatic Compounds | Generally resistant to oxidative degradation due to the electron-withdrawing nitro group.[1] | General Observation |
| Nitrobenzene | Inhibited the oxidation of type II substrates by rabbit liver microsomal enzymes. | Enzymatic Assay |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound and related compounds.
Thermal Stability Testing (based on ASTM E537)
This method determines the thermal stability of a chemical by Differential Scanning Calorimetry (DSC).[8][9][10][11]
Objective: To determine the onset temperature of exothermic or endothermic decomposition of the test substance.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (aluminum or other suitable material)
-
Crimper for sealing pans
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the test substance into a sample pan.
-
Encapsulation: Seal the pan using a crimper. For volatile substances, use hermetically sealed pans to prevent evaporation.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Analysis: Determine the onset temperature of any significant exothermic or endothermic peaks, which indicate thermal decomposition or phase transitions.
Photochemical Stability Testing (based on OECD Guidelines)
This protocol is designed to assess the phototransformation of chemicals in water or on a soil surface under simulated sunlight.[12][13][14][15]
Objective: To determine the rate of photodegradation and identify major phototransformation products.
Apparatus:
-
Photoreactor with a light source simulating natural sunlight (e.g., xenon arc lamp).
-
Quartz or borosilicate glass reaction vessels.
-
Analytical instrumentation for quantification of the test substance and its degradation products (e.g., HPLC-UV, LC-MS).
-
Radiometer to measure light intensity.
Procedure:
-
Sample Preparation: Prepare a solution of the test substance in a relevant solvent (e.g., purified water) at a known concentration. For soil studies, apply the substance to a thin layer of soil.
-
Irradiation: Place the sample in the photoreactor and expose it to the light source. Maintain a constant temperature.
-
Dark Control: Prepare an identical sample and keep it in the dark under the same temperature conditions to serve as a control.
-
Sampling: At predetermined time intervals, withdraw aliquots from both the irradiated and dark control samples.
-
Analysis: Analyze the samples to determine the concentration of the parent compound and identify and quantify any major degradation products.
-
Data Analysis: Calculate the photodegradation rate constant and the quantum yield.
Oxidative Stability Testing (based on ASTM D7545)
This method evaluates the oxidation stability of a substance using a rapid small-scale oxidation tester.[16][17]
Objective: To determine the induction period, which is a measure of the resistance of the substance to oxidation.
Apparatus:
-
Rapid Small-Scale Oxidation Tester (RSSOT).
-
Oxygen supply.
-
Sample container.
Procedure:
-
Sample Preparation: Place a small, precise amount of the test substance into the sample container.
-
Pressurization and Heating: Seal the container in the instrument, pressurize it with oxygen to a specified pressure, and heat it to a set temperature.
-
Oxidation: The instrument maintains the temperature and monitors the pressure inside the container. As the substance oxidizes, it consumes oxygen, leading to a pressure drop.
-
Induction Period Determination: The induction period is the time taken for a specified pressure drop to occur.
-
Data Analysis: A longer induction period indicates higher oxidative stability.
Visualizations
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical flow of the stability testing process.
Caption: A flowchart of the stability assessment process.
Degradation Pathway Considerations
The degradation of nitroaromatic compounds can proceed through various pathways depending on the conditions. The diagram below illustrates a generalized degradation pathway.
Caption: Potential degradation routes for nitroaromatics.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Nitrotoluene | C7H7NO2 | CID 7473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Nitrotoluene | C7H7NO2 | CID 7422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Nitroanisole 99 555-03-3 [sigmaaldrich.com]
- 6. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fauske.com [fauske.com]
- 9. store.astm.org [store.astm.org]
- 10. img.antpedia.com [img.antpedia.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. eppltd.com [eppltd.com]
- 13. oecd.org [oecd.org]
- 14. Test No. 316: Phototransformation of Chemicals in Water – Direct Photolysis | OECD [oecd.org]
- 15. oecd.org [oecd.org]
- 16. researchgate.net [researchgate.net]
- 17. ASTM test method for oxidation stability supported by Anton Paar [manufacturingchemist.com]
Safety Operating Guide
Proper Disposal of 1-Methyl-3-nitro-5-propoxybenzene: A Guide for Laboratory Professionals
For the immediate and safe disposal of 1-Methyl-3-nitro-5-propoxybenzene, it is imperative to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. Due to its chemical structure, which includes a nitroaromatic group and an ether linkage, it presents multiple hazards that require stringent disposal protocols. This guide provides the necessary procedural steps for researchers, scientists, and drug development professionals to ensure safe and compliant disposal.
I. Hazard Identification and Waste Classification
-
Toxicity: Nitroaromatic compounds are often toxic and can be harmful if inhaled, ingested, or absorbed through the skin.
-
Reactivity: Some nitroaromatic compounds can be unstable and may pose an explosion risk, especially under specific conditions like heat, shock, or in mixtures with other chemicals.[1][2]
-
Environmental Hazard: Improper disposal can lead to contamination of soil and water.[3]
Therefore, this chemical waste would likely fall under one or more of the following EPA hazardous waste categories:
-
F-Listed Waste: If it is a spent solvent.[3]
-
U-Listed Waste: If it is a discarded commercial chemical product.[3]
-
Characteristic Waste: Due to potential toxicity or reactivity.[4]
II. Segregation and Container Management
Proper segregation and containment are fundamental to safe laboratory waste management.[3][5]
Protocol for Waste Collection:
-
Select a Compatible Container: Use a clean, leak-proof container made of a material chemically resistant to this compound. Plastic containers are often preferred for their durability.[6] The container must have a secure, tight-fitting lid.[7]
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste."[8] The label must also include:
-
The full chemical name: "this compound" (avoid abbreviations).
-
An accurate description of the contents, including any solvents or other chemicals present in the mixture, with percentages.[7]
-
The date when the first waste was added to the container.[7]
-
Appropriate hazard warnings (e.g., pictograms for toxicity, flammability).[8]
-
-
Segregate Incompatible Wastes: Store the waste container for this compound separately from incompatible chemicals. Specifically, it should be kept away from:
-
Keep Containers Closed: Waste containers must be kept securely sealed at all times, except when adding waste.[4][7][11] This prevents the release of vapors and potential spills.
III. Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[4][8]
SAA Requirements:
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[3][6]
-
Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[6][8]
-
Inspections: The SAA should be inspected weekly to check for leaks and proper container labeling.[4]
IV. Disposal Procedure
The final disposal of this compound must be handled by a licensed hazardous waste contractor.
Step-by-Step Disposal Protocol:
-
Accumulate Waste: Collect the waste in the properly labeled and sealed container within your laboratory's SAA.
-
Arrange for Pickup: Once the container is full (no more than 90% capacity to allow for expansion) or has been in storage for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[4][9]
-
Documentation: Your EHS office will handle the necessary documentation for the waste manifest, which tracks the waste from your laboratory to the final disposal facility.
-
Final Treatment: The waste contractor will transport the chemical to a permitted Treatment, Storage, and Disposal Facility (TSDF). The likely disposal method for this type of chemical is high-temperature incineration, which ensures the complete destruction of the hazardous compounds.[12]
Summary of Disposal Procedures
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste (Potential Toxicity, Reactivity) | EPA/RCRA[3] |
| Container Type | Chemically compatible, leak-proof, with a secure lid | OSHA[3] |
| Labeling | "Hazardous Waste", full chemical name, composition, date, hazard symbols | EPA/OSHA[8] |
| Segregation | Separate from incompatible materials (acids, bases, oxidizers) | CWU[4] |
| Storage Location | Designated Satellite Accumulation Area (SAA) at or near the point of generation | UPenn[6] |
| Final Disposal | Via licensed hazardous waste contractor for high-temperature incineration | Vertex[12] |
| Prohibited Actions | Do not dispose down the drain or in regular trash; do not evaporate in a fume hood | VUMC[11] |
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. reed.edu [reed.edu]
- 2. essr.umd.edu [essr.umd.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. compliancy-group.com [compliancy-group.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. policies.dartmouth.edu [policies.dartmouth.edu]
- 8. medlabmag.com [medlabmag.com]
- 9. ethz.ch [ethz.ch]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. vumc.org [vumc.org]
- 12. usbioclean.com [usbioclean.com]
Essential Safety and Operational Guide for Handling 1-Methyl-3-nitro-5-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1-Methyl-3-nitro-5-propoxybenzene. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on data from structurally similar nitroaromatic compounds, such as Methyl 3-nitrobenzoate and 1,3-dimethyl-5-nitrobenzene, and general chemical safety best practices. A conservative approach to safety is strongly advised.
I. Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are anticipated to be similar to other nitroaromatic compounds, which may include skin and eye irritation, and potential toxicity if ingested or inhaled.[1] Therefore, robust personal protective equipment is mandatory.
A. Recommended PPE
A comprehensive PPE strategy is essential to minimize exposure. This includes protection for the skin, eyes, and respiratory system.[2]
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2][3] | To prevent skin contact. It is crucial to inspect gloves for any signs of degradation or perforation before use.[3] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[4][5] | To protect against splashes and airborne particles. A face shield should be used in conjunction with safety goggles when there is a significant risk of splashing.[3][4] |
| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and long pants.[3] | To protect the skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate or if there is a risk of aerosolization, a full-face respirator with appropriate cartridges should be used.[3][5] | To prevent inhalation of vapors or dust. |
| Foot Protection | Closed-toe, chemical-resistant shoes.[3] | To protect feet from spills. |
B. PPE Levels
For routine laboratory operations involving small quantities of this compound, Level D protective equipment is the minimum requirement. This includes gloves, coveralls, and safety glasses.[6] In situations with a higher potential for exposure, such as when handling larger quantities or during a spill, Level C protection, which includes a full-face air-purifying respirator, should be considered.[6]
II. Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
A. Handling Protocol
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][7]
-
Avoid Contact: Minimize all contact with the substance. Avoid breathing dust, vapor, mist, or gas.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[1][8]
-
Ignition Sources: Keep away from heat, sparks, and open flames. While not explicitly flammable based on available data for similar compounds, it is prudent to avoid ignition sources.[7]
B. Storage Protocol
| Storage Condition | Requirement |
| Container | Store in a tightly closed, original container.[1][7] |
| Location | Store in a cool, dry, and well-ventilated area away from incompatible materials.[7] |
| Incompatible Materials | Avoid storage with strong oxidizing agents and strong bases.[9] |
III. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
A. Waste Characterization
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[7]
B. Disposal Procedure
-
Containment: Collect waste in a suitable, labeled, and closed container.
-
Disposal Vendor: Dispose of the waste through a licensed and approved waste disposal company. Do not dispose of it in the sanitary sewer.[5]
-
Contaminated PPE: Contaminated PPE, such as gloves and lab coats, should be disposed of as hazardous waste.
IV. Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Spill | 1. Evacuate the area. 2. Remove all ignition sources. 3. For solid spills, dampen the material with a suitable solvent (e.g., acetone) to prevent dust formation and transfer to a sealed container for disposal.[9] 4. For liquid spills, absorb with an inert material and place in a sealed container. 5. Ventilate the area and wash the spill site after material pickup is complete. |
| Fire | Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[5] Firefighters should wear self-contained breathing apparatus and full protective gear.[7] |
| First Aid | Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][7] Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][7] Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5] Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1] |
V. Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. hsa.ie [hsa.ie]
- 5. echemi.com [echemi.com]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. 1,3-DIMETHYL-5-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



